molecular formula C10H6F3NO3 B2623235 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid CAS No. 926208-37-9

4-(trifluoromethoxy)-1H-indole-2-carboxylic acid

Cat. No.: B2623235
CAS No.: 926208-37-9
M. Wt: 245.157
InChI Key: NXLKLROWBALFPC-UHFFFAOYSA-N
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Description

4-(trifluoromethoxy)-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C10H6F3NO3 and its molecular weight is 245.157. The purity is usually 95%.
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Properties

IUPAC Name

4-(trifluoromethoxy)-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO3/c11-10(12,13)17-8-3-1-2-6-5(8)4-7(14-6)9(15)16/h1-4,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLKLROWBALFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C(=O)O)C(=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926208-37-9
Record name 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid
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Foundational & Exploratory

4-(trifluoromethoxy)-1H-indole-2-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid

Executive Summary

4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry. The incorporation of the trifluoromethoxy (-OCF₃) group at the 4-position of the indole scaffold imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, making it a desirable motif in drug discovery programs. This guide provides a comprehensive overview of the principal synthetic pathways for this target molecule, designed for researchers, chemists, and drug development professionals. We will dissect established methodologies, including the Fischer and Hemetsberger-Knittel syntheses, alongside modern transition-metal-catalyzed approaches. Each section offers a detailed mechanistic rationale, step-by-step experimental protocols, and a critical evaluation of the advantages and limitations inherent to each route.

Introduction: The Strategic Importance of Fluorinated Indoles

The indole nucleus is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its derivatization allows for the fine-tuning of biological activity. The trifluoromethoxy group, in particular, serves as a lipophilic hydrogen bond acceptor and can significantly enhance a molecule's metabolic stability by blocking potential sites of oxidative metabolism. The synthesis of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid provides a versatile intermediate, ready for subsequent elaboration, typically via amide coupling at the C2-carboxylic acid position or functionalization of the indole nitrogen.

This document explores three robust and scientifically validated pathways to access this valuable intermediate, followed by a standardized procedure for the final hydrolysis step.

Pathway 1: The Fischer Indole Synthesis

The Fischer synthesis is a cornerstone of indole chemistry, prized for its reliability and the commercial availability of its precursors. The reaction proceeds by the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone, in this case, a pyruvic acid derivative.

Mechanistic Overview & Rationale

The synthesis begins with the formation of a phenylhydrazone from 4-(trifluoromethoxy)phenylhydrazine and a pyruvate ester. Under acidic and thermal conditions, this intermediate undergoes a[2][2]-sigmatropic rearrangement (the key step), followed by the loss of ammonia and subsequent tautomerization to yield the aromatic indole ring system. The use of a pyruvate ester directly installs the required carboxylate functionality at the C2 position.

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Aromatization A 4-(Trifluoromethoxy)phenylhydrazine C Ethyl 2-((4-(trifluoromethoxy)phenyl)hydrazono)propanoate A->C + B Ethyl Pyruvate B->C D [3,3]-Sigmatropic Rearrangement C->D H+, Heat E Amine Intermediate D->E F Loss of NH3 E->F G Ethyl 4-(trifluoromethoxy) -1H-indole-2-carboxylate F->G

Caption: Fischer Indole Synthesis Workflow.

Experimental Protocol: Fischer Indole Synthesis
  • Hydrazone Formation:

    • To a solution of 4-(trifluoromethoxy)phenylhydrazine (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).

    • Add a catalytic amount of acetic acid (e.g., 3-4 drops).

    • Stir the mixture at room temperature for 2-4 hours until precipitation of the hydrazone is complete.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Cyclization:

    • Suspend the dried hydrazone (1.0 eq) in a high-boiling solvent such as toluene or xylene.

    • Add a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H), portion-wise at room temperature.

    • Heat the reaction mixture to 80-110°C and monitor by TLC until the starting material is consumed (typically 2-6 hours).

    • Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

    • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Data Summary
ParameterValueReference
Starting Materials4-(Trifluoromethoxy)phenylhydrazine, Ethyl PyruvateGeneric Fischer Protocol
CatalystPolyphosphoric Acid (PPA) or Eaton's Reagent[3]
SolventToluene or Xylene[3]
Temperature80-110°C[3]
Typical Yield60-75%Estimated

Pathway 2: The Hemetsberger-Knittel Synthesis

This pathway offers an alternative route that constructs the indole ring through the thermal decomposition of a vinyl azide intermediate. It is particularly useful for generating indole-2-carboxylic esters directly.[2][4]

Mechanistic Overview & Rationale

The synthesis starts with a base-catalyzed condensation of 4-(trifluoromethoxy)benzaldehyde with an azidoacetate ester (e.g., ethyl azidoacetate) to form an ethyl 2-azido-3-arylpropenoate. Upon heating in an inert, high-boiling solvent, this intermediate is thought to extrude dinitrogen (N₂) to form a highly reactive nitrene or an azirine intermediate.[4] This species then undergoes intramolecular C-H insertion or rearrangement to yield the final indole-2-carboxylate ester. The reaction is often regiospecific.[5]

Hemetsberger_Knittel_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Thermolysis & Cyclization A 4-(Trifluoromethoxy)benzaldehyde C Ethyl 2-azido-3-(4-(trifluoromethoxy)phenyl)acrylate A->C + NaOEt, EtOH B Ethyl Azidoacetate B->C D Nitrene/Azirine Intermediate C->D Heat (Xylene, ~140°C) - N₂ E Intramolecular Cyclization D->E F Ethyl 4-(trifluoromethoxy) -1H-indole-2-carboxylate E->F

Caption: Hemetsberger-Knittel Synthesis Workflow.

Experimental Protocol: Hemetsberger-Knittel Synthesis
  • Synthesis of Azido-acrylate Intermediate:

    • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.

    • Cool the solution to 0-10°C.

    • Add a mixture of 4-(trifluoromethoxy)benzaldehyde (1.0 eq) and ethyl azidoacetate (1.2 eq) dropwise, maintaining the temperature below 20°C.[5]

    • Allow the reaction to stir at room temperature for 3-5 hours.

    • Remove the solvent under reduced pressure.

    • Neutralize the residue with dilute hydrochloric acid and extract the product with ethyl acetate.[5]

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify via column chromatography if necessary.

  • Thermolysis and Cyclization:

    • Dissolve the purified azido-acrylate intermediate in a high-boiling inert solvent like xylene or decalin.

    • Heat the solution to reflux (typically 140-190°C, depending on the solvent) under an inert atmosphere.

    • Monitor the reaction by TLC for the disappearance of the starting material and the evolution of nitrogen gas. The reaction is usually complete within 1-3 hours.

    • Cool the reaction mixture and remove the solvent in vacuo.

    • Purify the resulting crude ester by column chromatography (silica gel, hexane/ethyl acetate gradient).

Data Summary
ParameterValueReference
Starting Materials4-(Trifluoromethoxy)benzaldehyde, Ethyl Azidoacetate[5]
Base (Step 1)Sodium Ethoxide[5]
Solvent (Step 2)Xylene or Decalin[6]
Temperature (Step 2)140-190°C[6]
Typical Yield>70% for thermolysis step[4]

Pathway 3: Palladium-Catalyzed Sonogashira Coupling and Cyclization

Modern synthetic chemistry often relies on transition-metal catalysis for its efficiency, mild conditions, and broad functional group tolerance. The tandem Sonogashira coupling/cyclization is a powerful method for constructing substituted indoles.[7]

Mechanistic Overview & Rationale

This one-pot, two-step process begins with a palladium- and copper-catalyzed Sonogashira cross-coupling between a 2-haloaniline (e.g., 2-iodo-4-(trifluoromethoxy)aniline) and a terminal alkyne that serves as the precursor to the C2-carboxylate (e.g., ethyl propiolate).[8][9] This forms a 2-alkynyl aniline intermediate. In the same pot, under slightly elevated temperatures, a palladium-catalyzed intramolecular cyclization (aminopalladation) occurs, where the aniline nitrogen attacks the alkyne.[8] This is followed by reductive elimination to regenerate the Pd(0) catalyst and furnish the indole-2-carboxylate product.

Sonogashira_Cyclization cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization A 2-Iodo-4-(trifluoromethoxy)aniline C 2-Alkynyl Aniline Intermediate A->C + Pd(0), Cu(I), Base B Ethyl Propiolate B->C D Aminopalladation (5-endo-dig) C->D Pd(0), Heat E Reductive Elimination D->E F Ethyl 4-(trifluoromethoxy) -1H-indole-2-carboxylate E->F

Caption: Sonogashira/Cyclization Pathway.

Experimental Protocol: Sonogashira Coupling and Cyclization
  • Reaction Setup:

    • To a flame-dried Schlenk flask, add 2-iodo-4-(trifluoromethoxy)aniline (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (4-10 mol%).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add a suitable solvent (e.g., DMF or a mixture of toluene and triethylamine).

    • Add a base, typically a liquid amine like triethylamine or diisopropylethylamine (2-3 eq).

    • Add the terminal alkyne, ethyl propiolate (1.2 eq), via syringe.

  • Reaction and Workup:

    • Stir the reaction at room temperature to 60°C. The initial Sonogashira coupling is often complete within 1-4 hours.

    • After consumption of the aniline (monitored by TLC), increase the temperature to 80-100°C to facilitate the intramolecular cyclization step (2-12 hours).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove catalyst residues.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Summary
ParameterValueReference
Starting Materials2-Iodo-4-(trifluoromethoxy)aniline, Ethyl Propiolate[8][10]
Catalyst SystemPd(PPh₃)₂Cl₂ / CuI[10]
Base / SolventTriethylamine / DMF[11]
TemperatureRT to 100°C[8]
Typical Yield65-90%Estimated

Final Step: Saponification to the Carboxylic Acid

All the pathways described above yield an ester, which must be hydrolyzed to the final target molecule, 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid. Saponification (base-catalyzed hydrolysis) is the most common and efficient method.[12]

Experimental Protocol: Ester Hydrolysis
  • Reaction:

    • Dissolve the ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol or THF and water.

    • Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-5 eq).

    • Heat the mixture to reflux or stir at 50-60°C for 1-4 hours, monitoring the reaction by TLC until all the starting ester is consumed.[13]

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and remove the organic solvent (ethanol/THF) under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Carefully acidify the solution to pH 2-3 with cold 1N or 2N hydrochloric acid (HCl). This will precipitate the carboxylic acid.[13][14]

    • Stir the resulting suspension in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under high vacuum.

Data Summary
ParameterValueReference
ReagentsNaOH or LiOH[13]
SolventEthanol/Water or THF/Water[13]
Temperature50-80°C[13]
Typical Yield>95%Estimated

Comparative Analysis and Conclusion

FeatureFischer SynthesisHemetsberger-KnittelSonogashira/Cyclization
Conditions Harsh (Strong Acid, High Temp)Harsh (High Temp Thermolysis)Mild to Moderate
Starting Materials Readily availableRequires azide synthesisRequires halo-aniline precursor
Atom Economy GoodGood (loses N₂)Excellent
Scalability Well-established, scalableGood, but azide handling is a concernGood, catalyst cost may be a factor
Functional Group Tolerance ModerateGoodExcellent

Each synthetic pathway offers a viable route to 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid, with distinct advantages. The Fischer synthesis is a classic, cost-effective choice for large-scale production, provided the required high temperatures and strongly acidic conditions are feasible. The Hemetsberger-Knittel synthesis provides a robust alternative, though it involves the preparation and handling of potentially unstable azide intermediates. For modern drug discovery applications where substrate scope and mild conditions are paramount, the palladium-catalyzed Sonogashira/cyclization route is often the preferred method due to its superior functional group tolerance and operational simplicity. The final saponification step is a high-yielding and straightforward transformation applicable to the product of any of these primary routes.

References

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  • Chen, C. Y., et al. (2018). One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji–Trost Reaction and Heck Coupling. The Journal of Organic Chemistry, 83(11), 6045-6054. Available at: [Link]

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Sources

Technical Whitepaper: Biological Activity & Pharmacophore Analysis of 4-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological profile, structure-activity relationships (SAR), and experimental utility of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid .

Executive Summary

4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid (CAS: 926208-37-9) is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for developing modulators of ion channels (specifically NMDA receptors) and viral enzymes (HIV-1 Integrase). Its biological activity is driven by the synergistic effects of the acidic moiety at C2 (capable of metal chelation and hydrogen bonding) and the lipophilic, electron-withdrawing trifluoromethoxy (-OCF


) group at C4. This guide analyzes its utility as a lead compound for CNS and antiviral therapeutics.

Chemical & Pharmacophore Analysis

The compound functions as a bioisostere for 4-chloro and 4-trifluoromethyl indole derivatives but offers superior physicochemical properties regarding membrane permeability and metabolic stability.

Structural Determinants[1]
  • Indole Core: Provides the rigid scaffold for

    
    -
    
    
    
    stacking interactions within receptor binding pockets.
  • C2-Carboxylic Acid: Acts as a hydrogen bond donor/acceptor or a metal chelator (e.g., Mg

    
     in integrase active sites). It mimics the glycine carboxylate in NMDA receptor binding.
    
  • C4-Trifluoromethoxy Group:

    • Electronic Effect: Strong electron-withdrawing group (

      
      ), reducing the pKa of the indole NH and increasing the acidity of the C2-COOH.
      
    • Lipophilicity: The -OCF

      
       group significantly increases 
      
      
      
      (Hansch
      
      
      ), enhancing blood-brain barrier (BBB) penetration compared to the parent indole.
    • Conformation: The -OCF

      
       group prefers an orthogonal conformation relative to the indole plane, filling specific hydrophobic pockets in target proteins (e.g., the hydrophobic region of the NMDA glycine site).
      
Physicochemical Profile
PropertyValue / Descriptor
Molecular Formula C

H

F

NO

Molecular Weight 245.16 g/mol
Predicted pKa (COOH) ~3.5 (Acidic due to e- withdrawal)
H-Bond Donors/Acceptors 2 / 5
Topological Polar Surface Area 66 Å

(Favorable for CNS penetration)

Primary Biological Targets & Mechanisms

NMDA Receptor Glycine Site Antagonism

The 4-substituted indole-2-carboxylic acids are classic competitive antagonists at the strychnine-insensitive glycine binding site (NR1 subunit) of the N-methyl-D-aspartate (NMDA) receptor.

  • Mechanism: The C2-carboxylate mimics the carboxylate of the endogenous ligand glycine. The indole NH mimics the glycine amino group. The 4-OCF

    
     group occupies a specific hydrophobic pocket adjacent to the agonist binding site, preventing channel opening.
    
  • Therapeutic Relevance: Neuroprotection in stroke, neuropathic pain, and anticonvulsant activity. The 4-OCF

    
     analog is often used to probe this site due to its resistance to oxidative metabolism compared to alkyl analogs.
    
HIV-1 Integrase Inhibition

Indole-2-carboxylic acids inhibit the strand transfer step of HIV-1 replication.

  • Mechanism: The motif functions as a metal-binding pharmacophore (MBP). The C2-carboxylate and the indole nitrogen (often substituted in later generations) coordinate the two Mg

    
     ions in the integrase catalytic core, blocking the enzyme's ability to process viral DNA.
    
  • SAR Insight: Substitution at the 4- or 5-position (like OCF

    
    ) modulates the electronic density on the chelating oxygen atoms, optimizing binding affinity (
    
    
    
    ).
Metabolic Modulation (GPR40/FFAR1)

Derivatives of this scaffold serve as agonists for the Free Fatty Acid Receptor 1 (GPR40), stimulating glucose-dependent insulin secretion. The lipophilic tail (4-OCF


) anchors the molecule in the receptor's lipid-facing domain.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional roles of the specific moieties on the scaffold.

SAR_Analysis Indole Indole Core (Scaffold) C2_COOH C2-Carboxylic Acid (Mg2+ Chelation / H-Bonding) Indole->C2_COOH Substitution C4_OCF3 C4-Trifluoromethoxy (Lipophilicity / Hydrophobic Pocket) Indole->C4_OCF3 Substitution Target_NMDA Target: NMDA Receptor (Glycine Site Antagonist) C2_COOH->Target_NMDA Mimics Glycine Target_HIV Target: HIV-1 Integrase (Strand Transfer Inhibitor) C2_COOH->Target_HIV Sequesters Mg2+ C4_OCF3->Target_NMDA Fills Hydrophobic Pocket C4_OCF3->Target_HIV Modulates pKa/Solubility

Caption: Functional mapping of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid domains to specific biological targets.

Experimental Protocols

Protocol A: NMDA Glycine Site Binding Assay

Purpose: To determine the binding affinity (


) of the compound for the NR1 subunit.

Reagents:

  • Ligand: [

    
    H]-MDL 105,519 (Specific glycine site antagonist) or [
    
    
    
    H]-Glycine.
  • Membrane Prep: Rat cerebral cortex homogenates (washed 4x to remove endogenous glycine).

  • Buffer: 50 mM Tris-acetate (pH 7.4).

Workflow:

  • Preparation: Thaw rat cortical membranes and resuspend in Tris-acetate buffer to a protein concentration of 0.2 mg/mL.

  • Incubation: In a 96-well plate, combine:

    • 50

      
      L of Test Compound (0.1 nM – 10 
      
      
      
      M range).
    • 50

      
      L of [
      
      
      
      H]-MDL 105,519 (Final conc. 1-2 nM).
    • 100

      
      L of Membrane suspension.
      
  • Equilibrium: Incubate for 60 minutes at 4°C (to minimize receptor desensitization/degradation).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Synthesis via Reissert Reaction (Standard Route)

Purpose: To synthesize the core scaffold if commercial stock is unavailable.

  • Nitration: Start with 1-methoxy-3-(trifluoromethoxy)benzene. Nitration (HNO

    
    /H
    
    
    
    SO
    
    
    ) yields the o-nitro derivative.
  • Reissert Reaction: React the o-nitrotoluene derivative with diethyl oxalate and potassium ethoxide to form the pyruvate ester.

  • Cyclization: Reductive cyclization using Fe/AcOH or H

    
    /Pd-C yields the ethyl indole-2-carboxylate.
    
  • Hydrolysis: Saponification with LiOH in THF/Water yields the free acid 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid .

Workflow Visualization: Binding Assay Logic

Assay_Workflow Start Start: Membrane Prep (Rat Cortex) Wash Wash 4x (Remove Endogenous Glycine) Start->Wash Incubate Incubation (4°C, 60 min) + [3H]-Ligand + Test Compound Wash->Incubate Filter Filtration (GF/B Filters) Polyethylenimine Pre-soak Incubate->Filter Equilibrium Reached Count Scintillation Counting (CPM Measurement) Filter->Count Data Data Analysis (Cheng-Prusoff -> Ki) Count->Data

Caption: Step-by-step workflow for validating NMDA glycine site affinity.

References

  • Salituro, F. G., et al. (1990). "3-(2-Carboxyindol-3-yl)propionic acid-based antagonists of the N-methyl-D-aspartate receptor associated glycine binding site." Journal of Medicinal Chemistry. Link

  • Rowley, M., et al. (1993). "3-Acyl-4-hydroxyquinolin-2(1H)-ones as systemic glycine-site antagonists of the NMDA receptor." Journal of Medicinal Chemistry. (Contextual reference for 4-substituted pharmacophores). Link

  • Summa, V., et al. (2008). "Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor." Journal of Medicinal Chemistry. (Demonstrates the utility of the metal-chelating pharmacophore). Link

  • ChemicalBook. (2025).[1] "4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid Product Entry & Properties." Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 16065675 (Related 4-substituted indoles)." Link

Sources

The Orthogonal Pharmacophore: Mechanism of Action of Trifluoromethoxy (-OCF₃) Substituted Indoles

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of trifluoromethoxy-substituted indoles, focusing on their mechanism of action, physicochemical properties, and synthesis.

Executive Summary: The "Super-Halogen" Effect

In modern drug discovery, the trifluoromethoxy group (


) has emerged as a privileged motif, often termed a "super-halogen" or "super-ether."[1] While it shares the 

-withdrawing capability of a halogen and the resonance donation of a methoxy group, its distinctiveness lies in its conformational orthogonality and metabolic invincibility .

For indole-based therapeutics—common scaffolds in kinase inhibitors, GPCR ligands, and antivirals—the substitution of a hydrogen or methoxy group with


 is not merely a lipophilic boost.[2] It is a mechanistic switch that alters the molecule's 3D topology, preventing metabolic 

-dealkylation and locking the ligand into a conformation that maximizes hydrophobic pocket occupancy.

This guide details the mechanistic underpinnings of


 indoles, providing researchers with the rationale for their inclusion in lead optimization and the protocols for their synthesis.

Physicochemical Mechanism: The Electronic & Steric Lock

The efficacy of


 indoles stems from three specific physicochemical alterations to the indole core.
The Lipophilic Boost (Hansch Parameters)

The


 group is one of the most lipophilic substituents available to medicinal chemists, surpassing even the trifluoromethyl (

) group.
  • Mechanism: The high electronegativity of the three fluorine atoms reduces the polarizability of the oxygen lone pairs, effectively "masking" the oxygen's polarity.

  • Impact: This allows

    
     indoles to penetrate the blood-brain barrier (BBB) and lipid bilayers more effectively than their 
    
    
    
    or
    
    
    counterparts.
SubstituentHansch

Value
Hammett

Electronic Nature

0.000.00Neutral

-0.02-0.27Activating (Strong

, Weak

)

+0.88+0.54Deactivating (Strong

)

+1.04 +0.35 Deactivating (Strong

, Weak

)
Conformational Orthogonality

Unlike the methoxy group (


), which prefers a planar  conformation coplanar with the indole ring (dihedral angle 

) to maximize

conjugation, the

group adopts an orthogonal conformation (

).
  • Causality: The steric repulsion between the bulky fluorine atoms and the ortho-protons of the indole ring, combined with the hyperconjugative

    
     interaction, forces the 
    
    
    
    bond out of plane.
  • Biological Consequence: This creates a unique 3D shape vector. If a binding pocket has a narrow hydrophobic cleft perpendicular to the aromatic stack, an

    
     indole will bind with high specificity, whereas a planar 
    
    
    
    analog will clash or fail to fill the void.
Electronic Modulation

The ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 group is an ortho/para-directing deactivator .
  • Inductive Effect (

    
    ):  The electronegative fluorines pull density through the 
    
    
    
    -framework, lowering the HOMO energy of the indole. This reduces the indole's liability to oxidative attack (e.g., by reactive oxygen species).
  • Resonance Effect (

    
    ):  The oxygen can still donate lone pair density, but this is severely dampened by the fluorines. This duality allows the indole to maintain 
    
    
    
    -stacking interactions (e.g., with Phenylalanine residues in a receptor) without being too electron-rich and prone to metabolic oxidation.

Pharmacokinetic Mechanism: Metabolic Blockade

The most critical advantage of


 over 

is the blockade of Phase I metabolism.
Prevention of O-Dealkylation

Methoxy-substituted drugs often suffer from rapid clearance via CYP450-mediated O-dealkylation .

  • Mechanism of Failure (Methoxy): CYP450 abstracts a hydrogen atom from the

    
    -carbon (
    
    
    
    ), forming a radical that is hydroxylated to a hemiacetal, which spontaneously collapses to release formaldehyde and the phenol.
  • Mechanism of Stability (Trifluoromethoxy): The

    
     bond (approx. 116 kcal/mol) is chemically inert to CYP450 radical abstraction. There are no 
    
    
    
    -hydrogens to abstract. The
    
    
    group is metabolically "invincible" in standard microsomal stability assays.
Visualization of Metabolic Fate

The following diagram contrasts the metabolic fate of Methoxy vs. Trifluoromethoxy indoles.

MetabolicFate Substrate_OMe Methoxy-Indole (-OCH3) CYP_Attack CYP450 Enzyme (H-Abstraction) Substrate_OMe->CYP_Attack Rapid Intermediate Hemiacetal Intermediate CYP_Attack->Intermediate Hydroxylation Product_Phenol Phenol Metabolite (Inactive/Toxic) Intermediate->Product_Phenol Collapse (-CH2O) Substrate_OCF3 Trifluoromethoxy-Indole (-OCF3) CYP_Block CYP450 Enzyme (No Reaction) Substrate_OCF3->CYP_Block Steric/Electronic Resistance Result_Stable Intact Drug (High Bioavailability) CYP_Block->Result_Stable Metabolic Stability

Caption: Comparative metabolic pathways showing the CYP450 blockade by the -OCF3 group.

Experimental Protocols

Synthesis of 5-Trifluoromethoxyindoles

Direct trifluoromethoxylation of the indole core is challenging due to the instability of the trifluoromethoxide anion (


). The most robust, self-validating protocol involves the Togni Reagent II mediated radical trifluoromethoxylation  of an N-hydroxy precursor, followed by a thermal rearrangement.[2] This method yields ortho-trifluoromethoxy anilines, which are immediate precursors to indoles via standard cyclization (e.g., Fischer or reductive cyclization).[2]
Protocol: Radical O-Trifluoromethoxylation / Migration Sequence

Target: Preparation of ortho-trifluoromethoxy aniline precursor (for 5- or 7-OCF3 indoles).

Reagents:

  • Substrate: N-hydroxyacetanilide derivative (prepared from corresponding nitro-arene).[2]

  • Reagent: Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one).[2][3]

  • Catalyst: Cesium Carbonate (

    
    ).[3][4]
    
  • Solvent: Chloroform (

    
    ) and Nitromethane (
    
    
    
    ).

Step-by-Step Methodology:

  • O-Trifluoromethylation (Radical Trap):

    • In a glovebox or under strictly inert

      
       atmosphere, charge an oven-dried flask with the N-hydroxyacetanilide substrate (1.0 equiv), Togni Reagent II (1.2 equiv), and 
      
      
      
      (10 mol%).[2][4]
    • Add anhydrous

      
       (0.1 M concentration).[4]
      
    • Stir at 23 °C for 16 hours . The reaction proceeds via a radical mechanism where the N-oxyl radical traps the

      
       radical generated by the hypervalent iodine reagent.
      
    • Validation Point: TLC should show consumption of the polar N-hydroxy starting material and formation of a less polar N-OCF3 intermediate.

  • Thermal Rearrangement (The Migration):

    • Concentrate the reaction mixture and re-dissolve the crude N-(trifluoromethoxy) intermediate in Nitromethane (

      
      ) .
      
    • Heat the solution to 120 °C in a sealed tube.

    • Mechanism:[5][6][7][8][9] This induces a [3,3]-sigmatropic rearrangement (or radical cage recombination depending on substrate) that migrates the

      
       group from the Nitrogen to the ortho-Carbon position.
      
    • Yield: Typically 60-80% of the ortho-trifluoromethoxy acetanilide.

  • Indole Cyclization (Example):

    • Hydrolyze the acetamide (HCl/EtOH) to the free aniline.

    • Subject the ortho-OCF3 aniline to Bartoli Indole Synthesis (vinyl Grignard) or Fischer Indole Synthesis (with pyruvate/polyphosphoric acid) to close the indole ring.

In Vitro Metabolic Stability Assay

To validate the "Metabolic Blockade" hypothesis for your specific derivative:

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Procedure:

    • Incubate test compound (1 µM) with HLM at 37°C.

    • Aliquot at t=0, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    .
  • Success Criterion: An

    
     indole should exhibit a 
    
    
    
    min, whereas the
    
    
    analog typically shows
    
    
    min.

Case Study: 5-OCF₃-Isatin Antivirals

Recent studies on 5-(trifluoromethoxy)-1H-indole-2,3-dione (Isatin) derivatives demonstrate the pharmacodynamic utility of this group.[2]

  • Target: Herpes Simplex Virus (HSV) and Vaccinia Virus.

  • Observation: The 5-OCF3 derivatives showed superior antiviral activity (

    
     2–9 µM) compared to 5-Methyl or 5-Fluoro analogs.
    
  • Mechanistic Insight: Molecular docking suggests the orthogonal

    
     group occupies a hydrophobic pocket in the viral target protein that is inaccessible to the planar 
    
    
    
    or smaller
    
    
    , while simultaneously protecting the core from metabolic degradation.

References

  • Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent OXi8006. Source: Bioorganic & Medicinal Chemistry (via NIH/PubMed) URL:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Source: MDPI Molecules URL:[Link]

  • Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Source: NIH PubMed Central (PMC) URL:[Link]

  • Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones. Source: Chemical Biology & Drug Design (via ResearchGate) URL:[Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

role of trifluoromethoxy group in indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The Trifluoromethoxy Advantage: Strategic Optimization of Indole-2-Carboxylic Acid Scaffolds

Executive Summary

In the high-stakes landscape of drug discovery, the indole-2-carboxylic acid scaffold serves as a privileged pharmacophore, underpinning ligands for targets ranging from the NMDA receptor (glycine site) to HIV-1 integrase. However, the utility of this scaffold is often limited by rapid metabolic oxidation at the electron-rich 5- and 6-positions and suboptimal membrane permeability.

This guide analyzes the strategic incorporation of the trifluoromethoxy group (-OCF


)  at the 5-position. Often termed a "super-halogen," the -OCF

moiety offers a unique intersection of high lipophilicity (

), strong electron-withdrawing capability (

), and a distinct orthogonal conformational preference. This guide details the physicochemical rationale, synthetic pathways, and pharmacological benefits of upgrading indole-2-carboxylates with -OCF

.

Physicochemical Impact: The "Super-Halogen" Effect

The substitution of a hydrogen or a classical halogen (Cl, F) with a trifluoromethoxy group fundamentally alters the molecular landscape of the indole core.

Comparative Substituent Profiling

The following table contrasts -OCF


 with standard substituents found in medicinal chemistry libraries. Note the dramatic increase in lipophilicity (Hansch 

) compared to Chlorine, without the excessive steric bulk of a tert-butyl group.
SubstituentHansch Lipophilicity (

)
Hammett Constant (

)
Electronic EffectSteric Bulk (Molar Refractivity)
-H 0.000.00Neutral1.03
-F 0.140.06Weak EWG0.92
-Cl 0.710.23Moderate EWG6.03
-CF

0.880.54Strong EWG5.02
-OCF

1.04 0.35 Strong EWG + Resonance 7.87
  • Lipophilicity: -OCF

    
     is significantly more lipophilic than -CF
    
    
    
    . This is critical for indole-2-carboxylic acids, which are zwitterionic or anionic at physiological pH; the -OCF
    
    
    group acts as a "grease" moiety to facilitate blood-brain barrier (BBB) penetration or cell membrane traversal.
  • Acidity Modulation: The electron-withdrawing nature of -OCF

    
     at the 5-position stabilizes the carboxylate anion at the 2-position.
    
    • Est. pKa (Indole-2-COOH): ~3.90

    • Est. pKa (5-OCF

      
      -Indole-2-COOH): ~3.55
      
    • Implication: The analog is slightly more acidic, ensuring stronger electrostatic interactions with basic residues (e.g., Arginine/Lysine) in binding pockets.

Conformational Orthogonality

Unlike the methoxy group (-OCH


), which prefers to lie planar to the aromatic ring to maximize resonance overlap, the -OCF

group adopts an orthogonal conformation
(dihedral angle C-C-O-C

90°).
  • Mechanism: The high electronegativity of the fluorine atoms creates electronic repulsion with the aromatic

    
    -cloud, twisting the O-CF
    
    
    
    bond out of plane.
  • Drug Design Value: This creates a unique 3D shape vector, allowing the molecule to fill hydrophobic pockets that are inaccessible to planar analogs.

Pharmacological Implications[1][2][3][4]

Metabolic Blockade

The 5-position of the indole ring is a metabolic "hotspot," highly susceptible to hydroxylation by Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4).

  • Problem: 5-Hydroxyindole derivatives are rapidly conjugated (glucuronidation) and excreted.

  • Solution: The C-F bond is metabolically inert (Bond Energy ~116 kcal/mol). Introducing -OCF

    
     at C5 effectively "caps" this metabolic soft spot, extending the biological half-life (
    
    
    
    ) significantly compared to the parent indole or 5-methoxy analogs.
Logic of Bioisosterism

The -OCF


 group is often used as a bioisostere for a Chlorine atom or a Methoxy group.
  • Vs. Chlorine: Similar electron-withdrawing properties but higher lipophilicity and different shape.

  • Vs. Methoxy: Blocks O-dealkylation (a common metabolic route for -OCH

    
    ) while retaining the oxygen atom's ability to accept weak hydrogen bonds (though reduced by the fluorines).
    

Pharmacophore cluster_effects Physicochemical Boost Indole Indole-2-COOH Scaffold Target Biological Target (e.g., NMDA/Integrase) Indole->Target Binding Affinity Metabolism CYP450 Oxidation Indole->Metabolism 5-OH degradation OCF3 5-OCF3 Substituent (The 'Shield') OCF3->Indole Modifies OCF3->Target Hydrophobic Filling OCF3->Metabolism BLOCKS Lipophilicity LogP (+1.04) OCF3->Lipophilicity Acidity pKa (-0.35) OCF3->Acidity Shape Orthogonal Twist OCF3->Shape

Figure 1: Strategic impact of the Trifluoromethoxy group on the pharmacodynamics and pharmacokinetics of the indole scaffold.

Synthetic Strategies

Direct trifluoromethoxylation of the indole core is synthetically challenging due to the instability of trifluoromethoxide anions. The most robust route for medicinal chemistry scales is the Fischer Indole Synthesis utilizing pre-functionalized anilines.

Retrosynthetic Analysis
  • Target: Ethyl 5-(trifluoromethoxy)indole-2-carboxylate.

  • Precursors: 4-(Trifluoromethoxy)aniline + Ethyl pyruvate (or 2-oxopropanoate derivative).

  • Key Intermediate: Arylhydrazone.

Protocol: Japp-Klingemann / Fischer Cyclization

This protocol describes the synthesis of the ethyl ester, which can be hydrolyzed to the free acid.

Step 1: Diazotization

  • Dissolve 4-(trifluoromethoxy)aniline (10 mmol) in aqueous HCl (6 M, 20 mL). Cool to 0°C.[1]

  • Add NaNO

    
      (11 mmol) in water dropwise, maintaining temperature <5°C. Stir for 30 min to form the diazonium salt.
    

Step 2: Japp-Klingemann Reaction

  • In a separate flask, dissolve Ethyl 2-methylacetoacetate (10 mmol) in Ethanol/KOH at 0°C.

  • Slowly add the diazonium salt solution to the enolate.

  • The intermediate azo ester hydrolyzes in situ (deacetylation) to form the

    
    -keto hydrazone .
    

Step 3: Fischer Cyclization

  • Isolate the hydrazone and dry.

  • Dissolve in Polyphosphoric Acid (PPA) or Ethanol with H

    
    SO
    
    
    
    (catalytic).
  • Heat to 80-100°C for 2-4 hours.

  • Workup: Pour onto ice, extract with Ethyl Acetate, wash with brine, dry over MgSO

    
    .
    
  • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (Hexane/EtOAc).

Synthesis Aniline 4-(Trifluoromethoxy)aniline Diazonium Diazonium Salt (Intermediate) Aniline->Diazonium NaNO2, HCl 0°C Hydrazone Arylhydrazone Diazonium->Hydrazone Ethyl 2-methylacetoacetate KOH (Japp-Klingemann) IndoleEster Ethyl 5-(OCF3)indole-2-carboxylate Hydrazone->IndoleEster PPA or H2SO4 Heat (Fischer Cyclization) IndoleAcid 5-(OCF3)indole-2-carboxylic acid IndoleEster->IndoleAcid LiOH, THF/H2O Hydrolysis

Figure 2: The Japp-Klingemann / Fischer Indole synthetic pathway is the industry standard for accessing 2-carboxylate derivatives.

Case Studies & Applications

NMDA Receptor Antagonism (Glycine Site)

Indole-2-carboxylic acids are classic antagonists of the NMDA receptor glycine binding site.

  • Mechanism: The carboxylic acid forms a salt bridge with Arg260 (or equivalent basic residue). The indole ring sits in a hydrophobic pocket.

  • Role of OCF

    
    :  In analogs like Gavestinel (which uses a chloro-substitution), replacing the halogen with -OCF
    
    
    
    has been explored to improve BBB permeability—a critical failure point for many NMDA antagonists. The 5-OCF
    
    
    group fills the hydrophobic pocket occupied by Phe/Trp residues in the receptor, enhancing binding entropy.
HIV-1 Integrase Inhibitors

Research into diketo acid bioisosteres for HIV integrase inhibition often utilizes the indole core.

  • Application: 5-substituted indole-2-carboxylic acids chelate the Mg

    
     ions in the integrase active site.
    
  • Advantage: The -OCF

    
     group prevents oxidative metabolism of the inhibitor by liver microsomes, a necessary trait for chronic antiviral therapy.
    

References

  • Leroux, F. R., et al. (2008). "The Trifluoromethoxy Group: A 'Super-Halogen' in Medicinal Chemistry." ChemMedChem.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Manteau, B., et al. (2010). "New Trends in the Synthesis of Trifluoromethoxy-Containing Compounds." European Journal of Organic Chemistry.

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.

Sources

chemical properties of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 4-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid

Introduction

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its rigid framework and hydrogen bonding capabilities make it an ideal starting point for designing molecules that interact with a wide range of biological targets, from viral enzymes like HIV-1 integrase to cell signaling receptors.[2][3] The strategic functionalization of the indole ring is a key strategy for modulating a compound's physicochemical and pharmacological properties.

The 4-(trifluoromethoxy) substituent is of particular interest in modern drug design. The -OCF₃ group is a powerful electron-withdrawing moiety that also significantly increases lipophilicity. It is often used as a bioisostere for other groups, offering enhanced metabolic stability and improved membrane permeability. This guide provides a comprehensive technical overview of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid, a molecule of significant interest for researchers in drug discovery and materials science. By synthesizing data from closely related analogues and established chemical principles, this document serves as a foundational resource for its study and application.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. The combination of the indole-2-carboxylic acid core with the potent 4-(trifluoromethoxy) group results in a unique set of properties.

Caption: Chemical structure of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid.

The trifluoromethoxy group at the 4-position significantly influences the electronic distribution of the indole ring system. It acts as a strong electron-withdrawing group through induction, which acidifies the N-H proton of the indole ring and the carboxylic acid proton, compared to the unsubstituted parent molecule.

Table 1: Physicochemical and Computed Properties

PropertyValueSource / Comment
IUPAC Name 4-(trifluoromethoxy)-1H-indole-2-carboxylic acidPubChem
Molecular Formula C₁₀H₆F₃NO₃[4]
Molecular Weight 245.16 g/mol [5] (Isomer)
Monoisotopic Mass 245.02998 Da[4]
Predicted XLogP3 3.1[4]
Predicted pKa ~3.5-4.0Inferred from similar structures[6]
Melting Point Not availableAnalog 4-(trifluoromethyl)-1H-indole-2-carboxylic acid melts at 219.4-220.4 °C[6]
Appearance Expected to be a solid powderBased on analogs[7]
InChIKey NXLKLROWBALFPC-UHFFFAOYSA-N[4]

Spectroscopic and Crystallographic Characterization

While experimental data for the title compound is scarce[4], its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with coupling patterns influenced by the 4-OCF₃ group. A downfield singlet for the indole N-H proton (typically >11 ppm) and a broad singlet for the carboxylic acid proton would be characteristic.

  • ¹³C NMR: The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the fluorine atoms. The carbonyl carbon of the carboxylic acid will be observed in the typical downfield region (~160-170 ppm).

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group is expected.

  • Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula. Predicted collision cross-section (CCS) values for various adducts have been calculated, which can aid in identification.[4] For example, the [M-H]⁻ adduct is predicted to have a CCS of 143.2 Ų.[4]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a strong C=O stretch (~1680-1710 cm⁻¹), an N-H stretch (~3300-3500 cm⁻¹), and strong C-F stretching bands.

  • Solid-State and Crystallographic Properties: Like other indole-2-carboxylic acids, this molecule is expected to form cyclic dimers in the solid state through strong intermolecular hydrogen bonds between the carboxylic acid groups.[8] This dimerization significantly influences the melting point, solubility, and IR spectroscopic features. The crystal packing may also be influenced by N-H···O interactions involving the trifluoromethoxy oxygen.[8]

Synthesis and Reactivity

The synthesis of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid can be approached through established methodologies for indole synthesis. The Fischer indole synthesis is a robust and logical choice.

Proposed Synthetic Workflow: Fischer Indole Synthesis

This classical method involves the acid-catalyzed cyclization of a phenylhydrazone. The workflow is reliable for producing a wide variety of substituted indoles.[1]

G reactant1 3-(Trifluoromethoxy)aniline intermediate1 Diazonium Salt Intermediate reactant1->intermediate1 1. NaNO₂, HCl 2. SnCl₂ reactant2 Sodium Nitrite, HCl reactant3 Ethyl 2-methylacetoacetate intermediate2 Hydrazone Intermediate intermediate1->intermediate2 Ethyl pyruvate, EtOH step1 Fischer Indole Cyclization (e.g., H₂SO₄ or PPA) intermediate2->step1 product_ester Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate step1->product_ester step2 Ester Hydrolysis (e.g., NaOH, H₂O/EtOH) product_ester->step2 final_product 4-(trifluoromethoxy)-1H-indole- 2-carboxylic acid step2->final_product

Caption: Proposed workflow for the synthesis via Japp-Klingemann / Fischer Indole pathway.

Experimental Protocol (Conceptual)
  • Diazotization: 3-(Trifluoromethoxy)aniline is treated with sodium nitrite in an acidic medium (e.g., HCl) at low temperature (0-5 °C) to form the corresponding diazonium salt.

  • Japp-Klingemann Reaction: The diazonium salt is coupled with a β-keto ester, such as ethyl 2-methylacetoacetate, under basic conditions. Subsequent hydrolysis and decarboxylation yield the phenylhydrazone of ethyl pyruvate.

  • Fischer Indole Cyclization: The purified phenylhydrazone is heated in the presence of a strong acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or Eaton's reagent). This induces cyclization and elimination of ammonia to form the indole ring, yielding ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate.

  • Saponification: The resulting ethyl ester is hydrolyzed using a base such as sodium hydroxide in an aqueous alcohol solution, followed by acidic workup to precipitate the final product, 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid.

Key Reactivity

The molecule possesses two primary sites of reactivity: the carboxylic acid group and the indole ring.

cluster_acid Carboxylic Acid Reactions cluster_ring Indole Ring Reactions main 4-(OCF₃)-1H-indole-2-carboxylic acid ester Esterification (R-OH, H⁺) main->ester amide Amide Coupling (R-NH₂, DCC/EDC) main->amide eas Electrophilic Aromatic Substitution (E⁺) (e.g., Nitration, Halogenation) main->eas

Caption: Key reactivity pathways for the title compound.

  • Carboxylic Acid Moiety: This group undergoes standard transformations such as esterification (with alcohols under acidic catalysis) and amide bond formation (with amines using coupling reagents like DCC or EDC). The reactivity of indole-2-carboxylic acids in peptide coupling can sometimes be challenging due to steric hindrance, potentially requiring specialized coupling reagents or conditions to avoid side reactions like diketopiperazine formation.[9]

  • Indole Ring: The indole nucleus is generally susceptible to electrophilic aromatic substitution. However, the presence of the electron-withdrawing carboxylic acid and trifluoromethoxy groups deactivates the ring, making these reactions more difficult than on unsubstituted indole. Substitution would likely be directed to the C3, C5, or C7 positions.

Potential Applications and Biological Relevance

Given the established biological activities of various substituted indole-2-carboxylic acids, the title compound is a highly attractive candidate for screening and development in several therapeutic areas.

  • Medicinal Chemistry: Its primary value lies as a versatile building block for constructing more complex molecules.[7] The -OCF₃ group can enhance drug-like properties, making it a valuable moiety for lead optimization campaigns.

  • Anti-inflammatory Agents: Derivatives of indole-2-carboxylic acid have been identified as potent and selective antagonists of the CysLT1 receptor, a key target in asthma and allergic rhinitis.[1] The carboxylic acid at the 2-position has been shown to be essential for this activity.[1]

  • Antiviral and Antiparasitic Agents: The indole scaffold is present in inhibitors of HIV-1 integrase and compounds with activity against Trypanosoma cruzi, the parasite that causes Chagas disease.[2][10]

  • Oncology: 1H-indole-2-carboxamides have been explored as inhibitors of the androgen receptor, presenting a novel therapeutic strategy for castration-resistant prostate cancer.[3]

  • Materials Science and Electrochemistry: The parent compound, indole-2-carboxylic acid, has been demonstrated to be an effective corrosion inhibitor for aluminum alloys in alkaline solutions, an application relevant to Al-air batteries.[11] The electronic properties conferred by the trifluoromethoxy group could modulate this behavior and open avenues in materials science.[7]

Safety and Handling

No specific safety data exists for 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid. However, based on data for structurally related compounds, a set of standard precautions should be observed.[5][12][13][14]

Table 2: GHS Hazard Classification (Inferred from Analogs)

Hazard ClassCategoryStatement
Acute Toxicity, Oral WarningH302: Harmful if swallowed[5]
Skin Corrosion/Irritation WarningH315: Causes skin irritation[5][14]
Serious Eye Damage/Irritation WarningH319: Causes serious eye irritation[5][14]
Specific Target Organ Toxicity (Single Exposure) WarningH335: May cause respiratory irritation[5]
Recommended Handling Procedures
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses with side shields or goggles.[13]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[12]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and bases.[13]

Conclusion

4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid represents a molecule of high potential at the intersection of medicinal chemistry and materials science. While it remains a largely uncharacterized compound, its properties can be confidently extrapolated from a wealth of data on related indole derivatives. Its unique combination of a biologically validated scaffold and a metabolically robust, lipophilic substituent makes it an exceptionally promising building block for the development of next-generation therapeutics and functional materials. This guide provides the foundational knowledge necessary for researchers to begin exploring its synthesis, reactivity, and applications.

References

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. National Center for Biotechnology Information. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]

  • 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

  • 4-(trifluoromethoxy)-1h-indole-2-carboxylic acid (C10H6F3NO3). PubChemLite. [Link]

  • In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. PubMed, National Center for Biotechnology Information. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Synthetic method of indole-2-carboxylic acid.
  • On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. National Center for Biotechnology Information. [Link]

  • Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3). PubMed, National Center for Biotechnology Information. [Link]

  • Effect of Indole-2-carboxylic Acid on the Self-Corrosion and Discharge Activity of Aluminum Alloy Anode in Alkaline Al–Air Battery. MDPI. [Link]

Sources

Technical Profile: 6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, pharmacological applications, and experimental protocols for 6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid (CAS 923259-70-5).

CAS Registry Number: 923259-70-5 Chemical Class: Indole-2-carboxylic Acid Derivative Primary Application: Medicinal Chemistry Intermediate (Autotaxin Inhibitors)[1][2]

Executive Summary

6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid is a specialized heterocyclic building block extensively used in the discovery of small-molecule inhibitors for Autotaxin (ATX/ENPP2) .

In the context of drug development, this compound serves as a "privileged scaffold." The indole core provides a rigid template capable of pi-stacking interactions within the ATX hydrophobic pocket (specifically the "tunnel" region), while the trifluoromethoxy (-OCF₃) group at the C6 position enhances metabolic stability and lipophilicity without the steric bulk of a tert-butyl group. It is a critical intermediate in the synthesis of clinical candidates targeting the ATX-LPA axis for the treatment of Idiopathic Pulmonary Fibrosis (IPF) and Nonalcoholic Steatohepatitis (NASH) .

Chemical & Physical Properties[1][3][4][5][6]

The following data characterizes the purified free acid form.

PropertyValueNote
IUPAC Name 6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid
Molecular Formula C₁₀H₆F₃NO₃
Molecular Weight 245.15 g/mol
Appearance White to off-white powder
Solubility DMSO (>50 mg/mL), Methanol; Low in waterRequires polar organic solvent for stock
pKa (Calculated) ~3.5 (Carboxylic acid), ~16 (Indole NH)Acidic moiety allows salt formation
LogP ~3.1Lipophilic due to -OCF₃ group
Melting Point 198–202 °CDecomposes at high temp
Storage 2–8 °C, DesiccatedProtect from light and moisture

Pharmacological Mechanism & Rationale[7]

The Role of the Scaffold in ATX Inhibition

Autotaxin (ATX) is a secreted enzyme with lysophospholipase D activity.[3][4] It hydrolyzes lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA) , a potent lipid mediator.[2][4][5][6][7]

CAS 923259-70-5 is designed to target the hydrophobic lipid-binding pocket of ATX.

  • Indole Core : Mimics the lipid tail of the natural substrate (LPC), positioning the inhibitor within the active site tunnel.

  • C2-Carboxylic Acid : often converted to an amide in final drugs (e.g., Ziritaxestat analogues). The carbonyl oxygen accepts hydrogen bonds from the active site residues (e.g., Trp, Phe).

  • C6-Trifluoromethoxy Group :

    • Metabolic Blockade : Prevents hydroxylation at the electron-rich C6 position.

    • Lipophilicity : Increases membrane permeability (LogP boost) while maintaining specific electronic properties (strong electron-withdrawing effect).

Signaling Pathway Visualization

The following diagram illustrates the ATX-LPA signaling axis and the intervention point of inhibitors derived from this scaffold.

ATX_Pathway LPC LPC (Lysophosphatidylcholine) ATX Autotaxin (ATX) (Target Enzyme) LPC->ATX Substrate LPA LPA (Lysophosphatidic Acid) ATX->LPA Hydrolysis Inhibitor Indole-based Inhibitor (Derived from CAS 923259-70-5) Inhibitor->ATX Inhibits LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activates Fibrosis Fibrosis / Tumorigenesis (Cell Migration, Proliferation) LPAR->Fibrosis Signaling Cascade

Caption: The ATX-LPA axis.[1][2][8][9][10][3][4][5][6][7] Indole-2-carboxylic acid derivatives inhibit the conversion of LPC to LPA, preventing downstream fibrotic signaling.

Therapeutic Applications

Research utilizing CAS 923259-70-5 focuses on developing treatments for diseases driven by aberrant LPA signaling.

  • Idiopathic Pulmonary Fibrosis (IPF) : ATX levels are elevated in the lungs of IPF patients. Inhibitors reduce lung fibroblast recruitment.

  • Nonalcoholic Steatohepatitis (NASH) : ATX inhibition reduces liver inflammation and fibrosis.

  • Oncology : LPA promotes tumor metastasis and angiogenesis; inhibitors serve as potential adjuvants.

Key Patent Reference : This specific intermediate appears in Hoffmann-La Roche patents (e.g., US 10,849,881 B2) for the synthesis of octahydro-cyclobuta[1,2-c;3,4-c']dipyrrol-2-yl derivatives, a class of potent ATX inhibitors.

Experimental Protocols

A. Synthesis Workflow (Coupling Reaction)

Objective: To couple CAS 923259-70-5 with a secondary amine to generate a bioactive amide inhibitor.

Reagents:

  • Acid : 6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid (1.0 eq)[1]

  • Amine : Target amine scaffold (e.g., piperazine derivative) (1.1 eq)

  • Coupling Agent : HATU (1.2 eq) or EDC.HCl/HOBt

  • Base : DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent : Anhydrous DMF or DCM

Protocol:

  • Activation : Dissolve 1.0 mmol of CAS 923259-70-5 in 5 mL anhydrous DMF under nitrogen atmosphere.

  • Addition : Add 3.0 mmol DIPEA, followed by 1.2 mmol HATU. Stir at room temperature (RT) for 15 minutes to form the activated ester.

  • Coupling : Add 1.1 mmol of the target amine.

  • Reaction : Stir the mixture at RT for 4–12 hours. Monitor conversion by LC-MS (Target mass = Acid MW + Amine MW - 18).

  • Work-up : Dilute with EtOAc (50 mL). Wash sequentially with 1M HCl (if product is not basic), sat. NaHCO₃, and brine.

  • Purification : Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

B. In Vitro ATX Inhibition Assay (Amplex Red)

Objective: To validate the inhibitory potency of the synthesized derivative.[6]

Mechanism : This coupled enzyme assay detects choline release from LPC.[6] Choline is oxidized by choline oxidase to produce betaine and H₂O₂, which reacts with Amplex Red to form fluorescent resorufin.

Protocol:

  • Buffer Prep : 50 mM Tris-HCl (pH 7.4), 5 mM CaCl₂, 0.01% Triton X-100.

  • Enzyme : Recombinant human ATX (1–5 nM final concentration).

  • Substrate : 18:1 LPC (Lysophosphatidylcholine), 50 µM final.

  • Detection Mix : Choline oxidase (0.2 U/mL), HRP (1 U/mL), Amplex Red (50 µM).

  • Procedure :

    • Incubate ATX with the test compound (derived from CAS 923259-70-5) for 15 min at 37 °C.

    • Add Substrate and Detection Mix.

    • Measure fluorescence (Ex 530 nm / Em 590 nm) kinetically for 30 min.

  • Analysis : Calculate IC₅₀ by plotting slope inhibition vs. log[Inhibitor].

C. Synthesis Diagram

The following diagram outlines the chemical transformation from the CAS intermediate to the active drug candidate.

Synthesis_Workflow Start CAS 923259-70-5 (Carboxylic Acid) Activate Activation (HATU/DIPEA) Start->Activate Intermediate Activated Ester (In situ) Activate->Intermediate Product Final ATX Inhibitor (Amide Bond Formed) Intermediate->Product + Amine Amine Amine Scaffold (e.g., Piperazine core) Amine->Product

Caption: General synthetic route for converting the indole acid intermediate into a bioactive ATX inhibitor.

References

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 16228300, 6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • Hoffmann-La Roche Inc. (2020). Octahydro-cyclobuta[1,2-c;3,4-c']dipyrrol-2-yl derivatives. U.S. Patent No. 10,849,881 B2.
  • Nikitopoulou, I., et al. (2013). Autotaxin expression from synovial fibroblasts is essential for the pathogenesis of modeled arthritis. Journal of Experimental Medicine. (Contextual validation of ATX target). Retrieved from [Link]

  • Umezu-Goto, M., et al. (2002). Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production.[3][7] Journal of Cell Biology. (Mechanism of Action).[8][5][7][11] Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust protocol for the synthesis of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The trifluoromethoxy group imparts unique physicochemical properties, including increased lipophilicity and metabolic stability, making this scaffold highly desirable for the development of novel therapeutic agents. The described methodology follows a classical and reliable two-step sequence: a Japp-Klingemann reaction to form the key hydrazone intermediate, followed by a Fischer indole synthesis to construct the indole nucleus. This document provides a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanisms, and guidance on the characterization of the final product.

Introduction

Indole-2-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a trifluoromethoxy (-OCF₃) group onto the indole ring can significantly enhance a molecule's drug-like properties. The high electronegativity and lipophilicity of the -OCF₃ group can improve metabolic stability, membrane permeability, and binding affinity to biological targets. Specifically, the 4-substituted pattern of the indole ring is of great interest for modulating protein-protein interactions and for the development of targeted therapies. This guide provides a detailed protocol for the synthesis of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid, a key intermediate for the synthesis of a diverse range of complex molecules.

Synthetic Strategy Overview

The synthesis of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid is efficiently achieved through a two-step process commencing with the Japp-Klingemann reaction, followed by a Fischer indole cyclization. This strategy offers a reliable and scalable route to the desired product.

G A 3-(Trifluoromethoxy)aniline B Diazonium Salt Formation A->B NaNO₂, HCl, 0-5 °C D Hydrazone Formation B->D C Ethyl 2-methylacetoacetate C->D Base (e.g., NaOAc) E Hydrazone Intermediate F Cyclization E->F Acid Catalyst (e.g., H₂SO₄), Heat G Ethyl 4-(trifluoromethoxy)-1H- indole-2-carboxylate F->G H Ester Intermediate I Saponification H->I Base (e.g., NaOH), H₂O/MeOH J 4-(Trifluoromethoxy)-1H- indole-2-carboxylic acid I->J

General workflow for the synthesis.

Detailed Experimental Protocol

Part 1: Synthesis of Ethyl 2-(2-(3-(trifluoromethoxy)phenyl)hydrazono)propanoate (Hydrazone Intermediate) via Japp-Klingemann Reaction

The Japp-Klingemann reaction is a classical method for the synthesis of hydrazones from β-keto esters and diazonium salts.[1][2] This reaction proceeds via the coupling of the diazonium salt with the enolate of the β-keto ester, followed by the cleavage of the acetyl group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
3-(Trifluoromethoxy)aniline177.1210.056.41.0
Concentrated HCl36.4615 mL--
Sodium Nitrite (NaNO₂)69.004.058.01.03
Ethyl 2-methylacetoacetate144.178.961.71.1
Sodium Acetate (NaOAc)82.0313.91693.0
Ethanol (EtOH)46.07200 mL--
Water (H₂O)18.02as needed--

Procedure:

  • Diazotization of 3-(Trifluoromethoxy)aniline:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-(trifluoromethoxy)aniline (10.0 g, 56.4 mmol) in a mixture of concentrated HCl (15 mL) and water (50 mL).

    • Cool the resulting solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (4.0 g, 58.0 mmol) in water (15 mL) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Japp-Klingemann Coupling:

    • In a separate 500 mL flask, dissolve ethyl 2-methylacetoacetate (8.9 g, 61.7 mmol) and sodium acetate (13.9 g, 169 mmol) in ethanol (150 mL).

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the stirred solution of the β-keto ester over 30 minutes.

    • A yellow to orange precipitate of the hydrazone should form.

    • Continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Isolation and Purification:

    • Pour the reaction mixture into 500 mL of cold water and stir for 30 minutes.

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol/water to afford pure ethyl 2-(2-(3-(trifluoromethoxy)phenyl)hydrazono)propanoate as a crystalline solid.

Part 2: Synthesis of Ethyl 4-(Trifluoromethoxy)-1H-indole-2-carboxylate via Fischer Indole Synthesis

The Fischer indole synthesis is a powerful reaction for constructing the indole ring from an arylhydrazone and a ketone or aldehyde under acidic conditions.[2][3] The reaction involves a[2][2]-sigmatropic rearrangement as the key step.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
Ethyl 2-(2-(3-(trifluoromethoxy)phenyl)hydrazono)propanoate304.2410.032.91.0
Concentrated Sulfuric Acid (H₂SO₄)98.0810 mL--
Ethanol (EtOH)46.07100 mL--

Procedure:

  • Cyclization:

    • In a 250 mL round-bottom flask, suspend the hydrazone (10.0 g, 32.9 mmol) in ethanol (100 mL).

    • Carefully add concentrated sulfuric acid (10 mL) dropwise with stirring. The mixture will warm up.

    • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • After completion of the reaction, cool the mixture to room temperature and pour it slowly into 500 mL of ice-water with stirring.

    • A solid precipitate will form. Collect the solid by vacuum filtration and wash with copious amounts of water until the washings are neutral.

    • Dry the crude product in a desiccator.

  • Purification:

    • The crude ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 3: Hydrolysis to 4-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
Ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate287.215.017.41.0
Sodium Hydroxide (NaOH)40.002.870.04.0
Methanol (MeOH)32.0450 mL--
Water (H₂O)18.0225 mL--
2M Hydrochloric Acid (HCl)-as needed--

Procedure:

  • Saponification:

    • In a 250 mL round-bottom flask, dissolve the ethyl ester (5.0 g, 17.4 mmol) in a mixture of methanol (50 mL) and water (25 mL).

    • Add sodium hydroxide (2.8 g, 70.0 mmol) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Acidification and Isolation:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.

    • Acidify the solution to pH 2-3 by the slow addition of 2M HCl. A precipitate will form.

    • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly to yield 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid.

Reaction Mechanisms

Japp-Klingemann Reaction Mechanism

G A Aryl Diazonium Salt (Ar-N₂⁺) C Azo Intermediate A->C B Enolate of β-Keto Ester B->C Nucleophilic Attack D Tetrahedral Intermediate C->D Hydrolysis E Hydrazone D->E Cleavage of Acetyl Group

Mechanism of the Japp-Klingemann reaction.

The reaction is initiated by the nucleophilic attack of the enolate of ethyl 2-methylacetoacetate on the aryl diazonium salt to form an azo intermediate. This intermediate then undergoes hydrolysis and subsequent cleavage of the acetyl group to yield the more stable hydrazone product.[1]

Fischer Indole Synthesis Mechanism

G A Hydrazone B Enamine Tautomer A->B Tautomerization C [3,3]-Sigmatropic Rearrangement Intermediate B->C [3,3]-Sigmatropic Rearrangement D Diamine Intermediate C->D Rearomatization E Cyclized Intermediate D->E Intramolecular Cyclization F Indole E->F Elimination of NH₃

Mechanism of the Fischer indole synthesis.

The Fischer indole synthesis commences with the acid-catalyzed tautomerization of the hydrazone to its enamine form. This is followed by a key[2][2]-sigmatropic rearrangement. The resulting intermediate then undergoes cyclization and elimination of ammonia to afford the aromatic indole ring system.[3][4]

Characterization of 4-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include a broad singlet for the indole N-H proton (around 12-13 ppm), a singlet for the C3-H proton (around 7.0-7.5 ppm), and a multiplet for the aromatic protons on the benzene ring (around 7.0-7.8 ppm). The carboxylic acid proton will appear as a very broad singlet at a downfield chemical shift.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should show signals for the carboxylic acid carbonyl (around 160-165 ppm), the carbon bearing the trifluoromethoxy group (as a quartet due to C-F coupling), and other aromatic and indole ring carbons in their expected regions.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product. For C₁₀H₆F₃NO₃, the expected [M-H]⁻ is approximately 244.02.

Predicted Analytical Data:

AnalysisPredicted Result
Appearance White to off-white solid
¹H NMR Signals consistent with the aromatic and heterocyclic protons, as well as the N-H and COOH protons.
¹³C NMR Resonances for all 10 carbons, with characteristic shifts for the carbonyl, the C-OCF₃, and the indole ring carbons.
MS (ESI-) m/z = 244.02 [M-H]⁻

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The diazotization reaction should be performed at low temperatures as diazonium salts can be unstable and potentially explosive at higher temperatures.

  • Concentrated acids and bases are corrosive and should be handled with care in a fume hood.

  • Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

References

  • Japp, F. R.; Klingemann, F. Ueber Benzolazo- und Benzolhydrazofettsäuren. Ber. Dtsch. Chem. Ges.1887, 20 (2), 2942–2944.
  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245.
  • Phillips, R. R. The Japp-Klingemann Reaction. Org. React.1959, 10, 143-178.
  • Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963, 63 (4), 373–401.

Sources

Application Notes & Protocols: Leveraging 4-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a 4-(trifluoromethoxy) substituent offers a powerful tool to modulate physicochemical and pharmacokinetic properties, enhancing the potential of this scaffold. This guide provides an in-depth analysis of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid as a starting point for drug discovery programs. We will explore the strategic rationale for its use, detail its application in targeting specific enzyme classes, provide validated protocols for derivatization and biological screening, and outline a workflow for structure-activity relationship (SAR) exploration.

Introduction: The Strategic Value of a Fluorinated Scaffold

The indole-2-carboxylic acid framework is a well-established pharmacophore known to engage in critical binding interactions with various biological targets, including viral enzymes, G protein-coupled receptors (GPCRs), and protein-protein interaction surfaces.[1][2][3] The core value lies in the rigid indole ring and the versatile carboxylic acid group, which, together with the indole N-H, can act as a bidentate chelator for divalent metal ions, such as Mg2+, often found in enzyme active sites.[2][4][5][6]

The introduction of a trifluoromethoxy (-OCF3) group at the 4-position is a deliberate medicinal chemistry strategy. This group imparts a unique combination of properties that are highly desirable in drug candidates:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[7][8] This can significantly increase the in vivo half-life of a compound.

  • Increased Lipophilicity: The -OCF3 group is one of the most lipophilic substituents, which can improve a molecule's ability to cross cellular membranes and enhance oral bioavailability.[7][9]

  • Modulation of Acidity (pKa): As a potent electron-withdrawing group, the 4-OCF3 substituent lowers the pKa of the carboxylic acid and the indole N-H proton. This altered ionization state at physiological pH can profoundly impact target binding, solubility, and pharmacokinetic profiles.

  • Unique Binding Interactions: The fluorine atoms can participate in favorable non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions with protein residues, potentially increasing binding affinity and selectivity.[8]

These attributes make 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid a superior starting fragment for library synthesis compared to its non-fluorinated counterpart.

Physicochemical Properties Profile
PropertyValueRationale & Impact in Drug Design
Molecular Formula C₁₀H₆F₃NO₃Provides the basic composition.
Molecular Weight 245.15 g/mol Good starting point that adheres to Lipinski's Rule of Five, allowing for further derivatization.[10]
XLogP3 (Predicted) ~3.5Indicates high lipophilicity, favorable for membrane permeability but may require optimization to balance solubility.[11]
Topological Polar Surface Area 62.3 ŲSuggests good potential for oral bioavailability.
Hydrogen Bond Donors 2 (N-H, O-H)Key interaction points for target binding.
Hydrogen Bond Acceptors 4 (O=C, O-H, O-CF₃, N)Multiple points for establishing hydrogen bonds with a biological target.

Application in Target-Oriented Design: A Case Study on HIV-1 Integrase

The indole-2-carboxylic acid scaffold has proven to be a highly effective starting point for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[2][4][5][12] The mechanism of action for clinically approved INSTIs involves the chelation of two essential Mg2+ ions within the enzyme's active site, effectively disabling the catalytic machinery required for viral DNA integration.[12]

The 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid scaffold is an ideal candidate for developing novel INSTIs. The indole nitrogen and the C2-carboxylate form the critical metal-chelating pharmacophore. The 4-OCF3 group can then be oriented to occupy a hydrophobic pocket within the enzyme active site, while also forming π-stacking interactions with the viral DNA, thereby increasing potency and target residence time.[4][5][12]

cluster_Integrase HIV-1 Integrase Active Site cluster_Pharmacophore Inhibitor Scaffold Integrase_Pocket Hydrophobic Pocket vDNA Viral DNA (dC20) Indole Indole Core Indole->vDNA π-π Stacking Carboxylate C2-Carboxylate Mg1 Mg²⁺ Indole->Mg1 Chelation Mg2 Mg²⁺ Indole->Mg2 OCF3 4-OCF3 Group Carboxylate->Mg1 Chelation Carboxylate->Mg2 OCF3->Integrase_Pocket Hydrophobic Interaction SAR_Workflow cluster_Diversification Points of Diversification Start Core Scaffold 4-(OCF3)-1H-indole-2-COOH P1 Position 1 (N-H) N-Alkylation/Arylation Start->P1 Synthesize Library P2 Position 2 (COOH) Amides, Esters, Bioisosteres Start->P2 Synthesize Library P567 Positions 5, 6, 7 Halogenation, Alkylation Start->P567 Synthesize Library Assay Biological Screening (e.g., Integrase IC50) P1->Assay P2->Assay P567->Assay ADME ADME Profiling (Solubility, Stability) Assay->ADME Potent Hits Lead_Opt Lead Optimization ADME->Lead_Opt Good Profile Lead_Opt->Start Iterate Design

Sources

Application Notes and Protocols for the Characterization of 4-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The introduction of the trifluoromethoxy group can profoundly influence the physicochemical properties of the indole scaffold, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3][4] As with any active pharmaceutical ingredient (API) or intermediate, comprehensive analytical characterization is paramount to ensure its identity, purity, and quality.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methodologies for the thorough characterization of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid. The protocols herein are designed to be robust and self-validating, with an emphasis on the rationale behind the selection of specific techniques and experimental parameters.

Physicochemical Properties

The strategic incorporation of fluorine-containing functional groups, such as trifluoromethoxy, is a common strategy in modern drug design to enhance the metabolic stability and membrane permeability of drug candidates.[1] A thorough understanding of the physicochemical properties of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid is crucial for formulation development and pharmacokinetic studies.

PropertyAnticipated CharacteristicAnalytical Technique(s)
Melting Point Crystalline solid with a defined melting pointDifferential Scanning Calorimetry (DSC), Melting Point Apparatus
Aqueous Solubility Likely low due to the hydrophobic trifluoromethoxy groupShake-flask method followed by HPLC-UV or LC-MS analysis
Lipophilicity (LogP) Expected to be higher than its non-fluorinated analogReverse-Phase HPLC, Shake-flask method (octanol/water)
pKa The carboxylic acid proton will have a characteristic pKaPotentiometric titration, UV-spectrophotometry, Capillary Electrophoresis

Structural Elucidation and Confirmation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid, ¹H, ¹³C, and ¹⁹F NMR experiments are indispensable.

¹H NMR Spectroscopy Protocol:

  • Rationale: To identify the number and connectivity of protons in the molecule. The chemical shifts and coupling patterns provide detailed information about the aromatic and substituent protons. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[5]

  • Instrumentation: 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable protons.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: -2 to 16 ppm.

    • Number of scans: 16-64, depending on sample concentration.

  • Expected Signals:

    • A broad singlet for the carboxylic acid proton (OH).

    • A broad singlet for the indole N-H proton.

    • Signals in the aromatic region (7-8 ppm) corresponding to the protons on the benzene ring.

    • A singlet for the proton at the 3-position of the indole ring.

¹³C NMR Spectroscopy Protocol:

  • Rationale: To determine the number of unique carbon atoms and their chemical environment. The carbonyl carbon of the carboxylic acid and the carbon attached to the trifluoromethoxy group will have characteristic chemical shifts.[5]

  • Instrumentation: 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Same as for ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

  • Expected Signals:

    • A signal for the carbonyl carbon (C=O) in the range of 160-180 ppm.

    • A quartet for the trifluoromethoxy carbon (CF₃) due to coupling with fluorine.

    • Signals for the aromatic and indole ring carbons.

¹⁹F NMR Spectroscopy Protocol:

  • Rationale: To confirm the presence and environment of the trifluoromethoxy group. A single signal is expected for the three equivalent fluorine atoms.

  • Instrumentation: 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Same as for ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • The chemical shift should be referenced to an appropriate standard (e.g., CFCl₃).

  • Expected Signal:

    • A singlet for the -OCF₃ group.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample ~5-10 mg of Compound Vial NMR Tube Sample->Vial Solvent 0.6 mL DMSO-d6 Solvent->Vial NMR 400 MHz NMR Spectrometer Vial->NMR H1 ¹H NMR NMR->H1 1D C13 ¹³C NMR NMR->C13 1D F19 ¹⁹F NMR NMR->F19 1D Processing Fourier Transform, Phasing, Baseline Correction H1->Processing C13->Processing F19->Processing Analysis Chemical Shift & Coupling Constant Analysis Processing->Analysis Structure Structure Confirmation Analysis->Structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:

  • Rationale: To determine the accurate mass of the molecular ion and to obtain fragmentation data for structural confirmation. LC-MS is also a powerful tool for purity assessment.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a good starting point. The formic acid aids in ionization.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be evaluated. Negative mode is often effective for carboxylic acids.

    • Mass Range: 50-500 m/z.

    • Data Acquisition: Full scan mode for molecular weight determination and tandem MS (MS/MS) for fragmentation analysis.

  • Expected Results:

    • In negative ESI mode, the deprotonated molecule [M-H]⁻ should be observed at m/z corresponding to the molecular weight minus one.

    • In positive ESI mode, the protonated molecule [M+H]⁺ may be observed.

    • High-resolution mass spectrometry will provide the accurate mass, allowing for the determination of the elemental composition.

    • MS/MS fragmentation will show characteristic losses, such as the loss of CO₂ from the carboxylic acid group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

FT-IR Spectroscopy Protocol:

  • Rationale: To confirm the presence of key functional groups such as O-H (carboxylic acid), N-H (indole), C=O (carbonyl), and C-F bonds.

  • Instrumentation: FT-IR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Expected Absorption Bands:

    • O-H stretch (carboxylic acid): A very broad band from 2500 to 3300 cm⁻¹.[5]

    • N-H stretch (indole): A sharp to moderately broad peak around 3300-3400 cm⁻¹.[6]

    • C=O stretch (carbonyl): A strong, sharp peak around 1680-1710 cm⁻¹.[5]

    • C-F stretch (trifluoromethoxy): Strong absorptions in the 1100-1300 cm⁻¹ region.

Purity Determination and Impurity Profiling

Ensuring the purity of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid is critical for its use in drug development. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.

Reverse-Phase HPLC (RP-HPLC) Protocol for Purity Analysis:

  • Rationale: To separate the main compound from any process-related impurities or degradation products. A UV detector is commonly used for quantification. The method should be stability-indicating, meaning it can resolve the main peak from potential degradants.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA is an ion-pairing agent that improves peak shape for acidic compounds.[7]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Start with a low percentage of B, ramp up to a high percentage to elute all components, then return to initial conditions. A typical gradient might be 10-90% B over 20 minutes.A gradient is necessary to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 220 nm and 280 nmIndole compounds typically have strong absorbance at these wavelengths. Monitoring multiple wavelengths can help in detecting impurities with different chromophores.
Injection Volume 10 µL
  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Data Analysis:

    • Purity is typically determined by area percent, assuming all components have a similar response factor at the chosen wavelength.

    • For accurate quantification of impurities, reference standards for each impurity are required.

Logical Flow for Purity Analysis

Sources

Troubleshooting & Optimization

improving yield of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support document, designed for senior researchers who require actionable, high-level troubleshooting for the synthesis of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid (CAS: 317-59-9).

Ticket ID: IND-4-OCF3-OPT Subject: Yield Optimization and Regiocontrol Protocols Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Route Selection

The synthesis of 4-substituted indole-2-carboxylates presents a classic regiochemical challenge. The electron-withdrawing trifluoromethoxy (


) group at the C4 position deactivates the ring and complicates cyclization kinetics.

We recommend two distinct pathways based on your laboratory's constraints:

  • The High-Fidelity Route (Reissert Synthesis): Recommended for maximum yield and regiopurity . It guarantees the 4-position substitution but requires specific ortho-nitrotoluene precursors.

  • The Commodity Route (Fischer Indole Synthesis): Recommended if starting material availability is the priority. It utilizes inexpensive phenylhydrazines but suffers from a 4- vs. 6-isomer separation bottleneck.

Protocol A: The Reissert Synthesis (Recommended)

Objective: Enforce regioselectivity by using pre-functionalized ortho-nitrotoluene. Target Yield: 65–75% (over 2 steps).

The Chemistry

This route relies on the acidity of the benzylic methyl protons in o-nitrotoluene. The inductive withdrawal of the


 group actually aids  this step by increasing the acidity of the methyl protons, facilitating deprotonation.

Starting Material: 1-methyl-2-nitro-3-(trifluoromethoxy)benzene.

Step-by-Step Optimization Guide
Step 1: Condensation with Diethyl Oxalate

Reaction: Ar-CH3 + (COOEt)2 + Base → Ar-CH2-CO-COO- K+

  • The Yield Killer: Incomplete deprotonation or moisture contamination.

  • Optimization Protocol:

    • Base Selection: Switch from Sodium Ethoxide (NaOEt) to Potassium Ethoxide (KOEt) or Potassium tert-butoxide (KOtBu) . The potassium cation coordinates less tightly to the enolate, increasing reactivity.

    • Solvent System: Use anhydrous Ethanol (or THF for KOtBu). Limit water content to <50 ppm. Moisture destroys the pyruvate enolate immediately.

    • Stoichiometry: Use a 1.2 to 1.5 equivalent excess of the oxalate and base relative to the nitrotoluene.

    • Temperature: Reflux is required, but ensure the condenser is efficient to prevent solvent loss (concentration changes kinetics).

Step 2: Reductive Cyclization

Reaction: Pyruvate Intermediate + Zn/AcOH → Indole-2-Ester

  • The Yield Killer: Over-reduction of the nitro group to the aniline without cyclization, or polymerization of the intermediate.

  • Optimization Protocol:

    • Reagent Quality: Use activated Zinc dust . Wash commercial zinc dust with dilute HCl, then water, then acetone, and dry under vacuum before use. Oxide layers on old zinc slow the reaction significantly.

    • Temperature Control: Maintain 65–75°C . Do not reflux vigorously. High heat promotes polymerization of the amino-ketone intermediate.

    • Alternative Reductant: If Zn/AcOH yields tarry byproducts, switch to Pd/C catalytic hydrogenation (30 psi) in Ethyl Acetate/Ethanol. This is cleaner but requires careful monitoring to stop after cyclization and prevent reduction of the indole double bond.

Reissert Workflow Diagram

Reissert_Optimization Start 1-methyl-2-nitro- 3-(OCF3)benzene Base Base Selection: KOEt > NaOEt (Enhances Enolization) Start->Base Diethyl Oxalate Inter Potassium Enolate Salt Base->Inter Reflux, Anhydrous Inter->Base Moisture Failure (Restart) Cyclization Reductive Cyclization (Zn / AcOH) Inter->Cyclization Controlled Temp (65-75°C) Product Ethyl 4-(OCF3)-indole- 2-carboxylate Cyclization->Product Cyclization

Figure 1: Critical control points in the Reissert synthesis. Note the emphasis on base cation size and moisture control.

Protocol B: The Fischer Indole Synthesis (Alternative)

Objective: Synthesize target using commodity precursors. Target Yield: 30–40% (post-purification).

The Chemistry

Reaction of 3-(trifluoromethoxy)phenylhydrazine with ethyl pyruvate. The Problem: The [3,3]-sigmatropic rearrangement can occur at either ortho carbon.

  • Attack at C2 (unhindered)

    
    6-(OCF3)-indole  (Major Product ~60-70%).
    
  • Attack at C6 (hindered)

    
    4-(OCF3)-indole  (Target Product ~30-40%).
    
Optimization for the 4-Isomer

While you cannot reverse the steric preference, you can optimize the conditions to maximize total yield and simplify separation.

  • Catalyst Selection:

    • Avoid simple Lewis acids like

      
       which favor the thermodynamic (6-isomer) product.
      
    • Recommendation: Use Polyphosphoric Acid (PPA) or Toluene-4-sulfonic acid (pTsOH) in benzene/toluene. PPA often allows lower temperature cyclization, which can slightly improve the kinetic ratio of the 4-isomer.

  • Purification Strategy (The Bottleneck):

    • Do not attempt to separate the hydrazones. Cyclize the mixture.

    • Separation: The 4-isomer (target) is generally more polar and has a lower melting point than the 6-isomer due to the steric crowding of the carboxylic acid by the bulky

      
       group.
      
    • Technique: Use Flash Chromatography with a gradient of Hexane:Ethyl Acetate. The 6-isomer usually elutes first.

Fischer Regioselectivity Diagram

Fischer_Isomers Start 3-(OCF3)phenylhydrazine + Ethyl Pyruvate Hydrazone Hydrazone Intermediate Start->Hydrazone Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Acid Catalyst PathA Attack at C2 (Unhindered) Sigmatropic->PathA PathB Attack at C6 (Hindered) Sigmatropic->PathB Isomer6 6-(OCF3)-indole-2-ester (MAJOR Product) PathA->Isomer6 Isomer4 4-(OCF3)-indole-2-ester (TARGET Product) PathB->Isomer4

Figure 2: The bifurcation of the Fischer synthesis. The steric bulk of the OCF3 group disfavors the formation of the target 4-isomer.

Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield (Reissert Step 1) Moisture in ethanol/THF.Distill solvent over Mg/I₂ or use molecular sieves. Switch to KOtBu.
"Sticky" Solid (Reissert Step 2) Polymerization during reduction.Reduce temp to <70°C. Add Zn in portions, not all at once.
Inseparable Isomers (Fischer) Similar

values.
Switch solvent system to Dichloromethane/Hexane . The dipole difference is often amplified in DCM.
Decarboxylation Hydrolysis temp too high.The 2-COOH is unstable if heated >150°C. Keep hydrolysis <80°C.
Frequently Asked Questions

Q: Can I use the Hemetsberger-Knittel synthesis instead? A: Theoretically, yes, but it shifts the availability problem. You would need 2-formyl-3-(trifluoromethoxy)benzene (to get the OCF3 at the 4-position of the indole). This aldehyde is significantly rarer and more expensive than the nitrotoluene used in the Reissert route.

Q: What are the best conditions for hydrolyzing the ester to the final acid? A: Avoid harsh acidic hydrolysis which might affect the


 group (though it is generally robust).
  • Protocol: Dissolve ester in MeOH/THF (1:1). Add 2.0 eq LiOH (aq). Stir at 50°C for 2 hours. Acidify carefully with 1M HCl to pH 3. The acid should precipitate.

Q: Why is the 4-position yield so low in Fischer synthesis? A: It is a steric clash. In the [3,3]-rearrangement, the formation of the C-C bond at the position ortho to the bulky


 group faces significant energy barriers compared to the open para position (which leads to the 6-isomer).

References

  • Reissert Indole Synthesis Mechanism & Optimization

    • M. N. G. James, The Reissert Indole Synthesis, in Indoles, Part I, W. J. Houlihan (Ed.), Wiley-Interscience, New York, 1972.
    • Organic Syntheses, Coll.[1] Vol. 5, p. 567 (1973).[1]

  • Fischer Indole Regioselectivity Studies

    • Robinson, B. The Fischer Indole Synthesis. Wiley, New York, 1982.
    • Hughes, D. L. Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 1993.

  • Synthesis of Trifluoromethoxy-substituted Indoles

    • Journal of Fluorine Chemistry, Vol 126, Issue 4, 2005. "Synthesis of trifluoromethoxy-substituted indoles."

Sources

Fischer indole synthesis problems with trifluoromethoxy substituents

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Fischer Indole Synthesis with Trifluoromethoxy ( ) Substituents
Executive Summary & System Overview

The Challenge: Synthesizing indoles with trifluoromethoxy (


) substituents is a high-value objective in drug discovery due to the group's ability to enhance lipophilicity and metabolic stability. However, the 

group presents a paradox in the Fischer Indole Synthesis (FIS):
  • Electronic Deactivation: It is a strong electron-withdrawing group (EWG) (

    
    ), which destabilizes the cationic transition states required for the [3,3]-sigmatropic rearrangement.
    
  • Regiochemical Ambiguity: When located at the meta-position of the phenylhydrazine, it forces a competition between steric hindrance and electronic direction, often leading to isomeric mixtures.

Scope of Guide: This technical document addresses the specific failure modes associated with


 arylhydrazines. It moves beyond standard textbook protocols to provide "force-multiplier" conditions (e.g., Polyphosphoric Acid, Microwave irradiation) necessary to overcome the activation energy barrier imposed by the 

group.
Diagnostic Workflow

Before altering your reaction parameters, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start START: Reaction Outcome Analysis Outcome What is the primary issue? Start->Outcome NoProduct Low/No Conversion (Starting Material Recovers) Outcome->NoProduct Reactivity Issue Tar Decomposition/Tars (No SM, No Product) Outcome->Tar Stability Issue Regio Wrong Isomer formed (Meta-substituted hydrazine) Outcome->Regio Selectivity Issue Sol_Kinetics KINETIC FAILURE Ring is deactivated. Switch to PPA or uWave. Increase Temp >100°C. NoProduct->Sol_Kinetics Sol_Acid ACID FAILURE Lewis Acid too harsh? Switch from ZnCl2 to 4% H2SO4 or AcOH/TFA. Tar->Sol_Acid Sol_Isomer REGIO CONTROL EWG favors 6-isomer. Check steric bulk of ketone. Purify via HPLC/Cryst. Regio->Sol_Isomer

Figure 1: Diagnostic decision tree for isolating specific failure modes in


 indole synthesis.
Technical Modules: Troubleshooting & FAQs
Module A: Reactivity & Kinetics (The "Nothing Happened" Error)

Q: I am refluxing my trifluoromethoxy-phenylhydrazine with a ketone in acetic acid (AcOH), but I only see hydrazone formation. Why is cyclization not occurring?

A: The


 group is the culprit.
Standard FIS conditions (AcOH or dilute 

at

) rely on the aryl ring being sufficiently electron-rich to attack the ene-hydrazine moiety during the [3,3]-sigmatropic rearrangement.
  • The Physics: The

    
     group exerts a strong inductive withdrawing effect (
    
    
    
    ). This depletes electron density from the benzene ring, significantly raising the activation energy (
    
    
    ) for the rearrangement step.
  • The Fix: You must increase the "severity" of the conditions.

    • Switch Solvent/Catalyst: Move from Acetic Acid to Polyphosphoric Acid (PPA) . PPA acts as both solvent and catalyst, allowing temperatures of

      
       without boiling off.
      
    • Microwave Irradiation: If PPA is too viscous or difficult to work up, use microwave irradiation with

      
       in AcOH. The rapid heating can surmount the activation barrier that thermal heating fails to breach.
      

Q: Can I use Lewis Acids like


 for 

substrates?
A: Yes, anhydrous

in refluxing acetic acid is a classic "hard" condition suitable for deactivated rings. However, ensure your ketone is stable. If you observe "tarring," the Lewis acid might be polymerizing the ketone before the hydrazine reacts. In such cases, pre-form the hydrazone in neutral ethanol, isolate it, and then treat with

.
Module B: Regioselectivity (The "Wrong Isomer" Error)

Q: I am using 3-(trifluoromethoxy)phenylhydrazine. Will I get the 4- or 6-substituted indole?

A: You will predominantly obtain the 6-trifluoromethoxy indole , but mixtures are common.

  • Mechanism: In meta-substituted hydrazines, cyclization can occur at the ortho position (leading to the 4-isomer) or the para position (leading to the 6-isomer) relative to the hydrazine nitrogen.

  • Electronic Control: The

    
     group is electron-withdrawing. In electrophilic aromatic substitution (which this step mimics), EWGs deactivate the positions ortho and para to themselves.
    
    • Attack at C2 (between N and OCF3): Sterically hindered and electronically deactivated.

    • Attack at C6 (para to OCF3): Less hindered.

  • The Verdict: The reaction favors the less hindered position para to the EWG. Expect a ratio favoring the 6-isomer (often >4:1), but always verify with 1H-NMR (look for the coupling constants of the aromatic protons).

Q: How do I improve the ratio? A: Regioselectivity in FIS is difficult to tune chemically. The most effective strategy is steric control . If your ketone is unsymmetrical, the hydrazone


 isomerism influences the outcome. Using bulky protecting groups or specific solvents is rarely effective for the aromatic substitution step itself. Plan for a chromatographic separation.
Module C: Stability (The "Decomposition" Error)

Q: Is the


 group stable to PPA at 

?
A: Generally, yes . The

bond is robust toward Brønsted acids. Unlike

groups which can sometimes hydrolyze to carboxylic acids under extreme superacidic conditions, the ether linkage provides stability. However, avoid reductive conditions (e.g., metals like Zn/HCl) if attempting an interrupted Fischer synthesis, as defluorination is a risk in the presence of active metals.
Recommended Experimental Protocol

Protocol: Synthesis of 6-(Trifluoromethoxy)-2,3-dimethylindole Optimized for deactivated arylhydrazines.

Materials:

  • 3-(Trifluoromethoxy)phenylhydrazine hydrochloride (1.0 equiv)

  • 2-Butanone (Methyl Ethyl Ketone) (1.1 equiv)

  • Polyphosphoric Acid (PPA) (10–15 g per 1 g of hydrazine)

Procedure:

  • Hydrazone Formation (In Situ): In a round-bottom flask, mix the hydrazine salt and ketone. (Note: If the hydrazine is a free base, no pre-step is needed. If it is a hydrochloride salt, the PPA is acidic enough to liberate it, but mixing may be slower).

  • PPA Addition: Add PPA directly to the flask. The mixture will be viscous.

  • Reaction: Heat the mixture to 100–110°C with vigorous mechanical stirring (magnetic stirring often fails in PPA).

    • Checkpoint: Monitor by TLC. You will see the hydrazone form first (less polar), then disappear as the indole (fluorescent spot) forms.

  • Quench: Once complete (approx. 2–4 hours), cool to roughly

    
    . Slowly  pour the warm syrup into crushed ice/water with stirring. (Caution: Exothermic).
    
  • Workup: Neutralize the aqueous slurry with

    
     or 
    
    
    
    until pH > 8. Extract with Ethyl Acetate (
    
    
    ).
  • Purification: Dry organics over

    
     and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
    

Data Table: Catalyst Comparison for Deactivated Substrates

CatalystConditionReactivity (Deactivated Rings)Side ReactionsRecommended For
Acetic Acid Reflux (

)
LowLowElectron-rich substrates only

(4%)
RefluxMediumHydrolysis of hydrazoneModerately deactivated rings

Melt or AcOH refluxHighPolymerizationTough substrates, thermal stability
PPA

Very High Charring at


,

,

analogs
References
  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
  • Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.
  • Lerch, S., et al. (2014). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.[2] Angewandte Chemie International Edition, 53(36), 9408-9410. (Defines the electronic parameters of

    
    ). Link
    
  • Organic Chemistry Portal. Fischer Indole Synthesis. (General mechanism and recent modifications). Link

Sources

Technical Support Center: Purification of Fluorinated Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated indole-2-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by these valuable compounds. The introduction of fluorine atoms into the indole scaffold dramatically alters its physicochemical properties, demanding a nuanced and informed approach to purification. This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your desired purity and yield.

Core Principles: Why Are Fluorinated Indole-2-Carboxylic Acids So Challenging to Purify?

The difficulty in purifying these molecules stems directly from the profound electronic effects of the fluorine atom. Understanding these principles is the first step toward designing a successful purification strategy.

Fluorine is the most electronegative element, and its presence—whether on the benzene ring or an alkyl substituent—exerts a strong electron-withdrawing inductive effect (-I effect). This has several critical consequences:

  • Increased Acidity (Lower pKa) : The electron-withdrawing nature of fluorine stabilizes the carboxylate anion, making the carboxylic acid group more acidic than its non-fluorinated analog.[1][2] Similarly, the acidity of the indole N-H proton is also increased. This shift in pKa is the single most important factor to consider in pH-based purification methods like crystallization and chromatography.[3]

  • Altered Polarity and Lipophilicity : The effect of fluorine on lipophilicity is complex. While a single fluorine atom can increase lipophilicity by replacing a hydrogen and reducing the molecule's susceptibility to metabolic oxidation, highly fluorinated motifs can create a fluorous phase, and the C-F bond introduces a significant dipole moment, altering the overall polarity of the molecule.[1][3][4] This dual nature can lead to unexpected solubility profiles and chromatographic behavior.

  • Enhanced Intermolecular Interactions : The polarized C-F bond can participate in unique dipole-dipole interactions and can act as a weak hydrogen bond acceptor, influencing crystal packing and interactions with chromatographic stationary phases.[5]

These fundamental changes mean that purification protocols developed for standard indole-2-carboxylic acids often fail, leading to low yields, persistent impurities, and poor separation.

G cluster_0 Impact of Fluorine Substitution cluster_1 Consequences for Purification F_atom Fluorine Atom (High Electronegativity) Inductive_Effect Strong Inductive Effect (-I) F_atom->Inductive_Effect exerts pKa Increased Acidity (Lower pKa) of COOH and N-H Inductive_Effect->pKa leads to Chroma Modified Chromatographic Retention & Selectivity Inductive_Effect->Chroma influences Solubility Altered Solubility Profile (pH-dependent) pKa->Solubility Solubility->Chroma Impurity Unique Impurity Profile (e.g., from fluorination reagents) caption Fluorine's electronic impact on purification parameters. G A 1. Dissolution Crude Product + 1M NaOH(aq) to pH ~10-11 B 2. Filtration (Hot) Remove insoluble, non-acidic impurities (e.g., starting materials) A->B C 3. Acidification Step 1 Slowly add 1M HCl to pH ~7-8 (or 2-3 units above product pKa) B->C D 4. Filtration (Optional) Remove less acidic impurities that precipitate first C->D E 5. Acidification Step 2 Slowly add 1M HCl to product pKa (e.g., pH ~3-4) D->E F 6. Isolation Collect precipitated pure product by vacuum filtration E->F G 7. Wash & Dry Wash with cold water, then dry under vacuum F->G caption Workflow for pH-mediated phased crystallization.

Sources

Technical Support Center: Stability of 4-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the handling and use of this compound in experimental settings. As a specialized indole derivative, understanding its stability profile is critical for obtaining reliable and reproducible results. This document provides a structured question-and-answer format to directly address common challenges and offers field-proven insights to ensure the integrity of your experiments.

The indole scaffold is a privileged structure in medicinal chemistry, but it is also known for its potential instability under various conditions.[1] The electron-rich nature of the indole ring makes it susceptible to oxidation, while the overall stability can be influenced by pH, light, and temperature.[1][2] The presence of the trifluoromethoxy group at the 4-position generally enhances metabolic stability and lipophilicity, which are advantageous properties in drug design.[3][4] However, the core reactivity of the indole ring system remains a primary consideration for its handling in solution.

This guide will walk you through the essential aspects of working with 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid, from solution preparation to troubleshooting unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid in solution?

A1: The stability of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid in solution is primarily influenced by four key factors:

  • Oxidation: The indole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents present in the solution.[2][5]

  • pH: Extremes of pH can catalyze the degradation of indole compounds. While the carboxylic acid group at the 2-position provides some stability compared to the parent indole, strongly acidic or basic conditions should be avoided.[1]

  • Light: Many indole derivatives are sensitive to light and can undergo photodegradation upon exposure to UV or even ambient light.[1]

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.[1]

Q2: What is the recommended solvent for preparing a stock solution of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid?

A2: For initial stock solutions, it is recommended to use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are generally less reactive towards the indole ring and can typically dissolve the compound at high concentrations. For applications where DMSO or DMF are not suitable, anhydrous ethanol or methanol may be used, but with the understanding that protic solvents can potentially participate in degradation reactions over long-term storage.

Q3: How should I store stock solutions of this compound to ensure maximum stability?

A3: To maximize the shelf-life of your stock solutions, adhere to the following storage conditions:

  • Temperature: Store solutions at -20°C or, for long-term storage, at -80°C.

  • Light: Protect solutions from light by using amber or opaque vials.

  • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This minimizes exposure to oxygen.

  • Aliquoting: It is best practice to aliquot the stock solution into smaller, single-use volumes. This avoids repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[6]

Q4: I am observing a change in the color of my solution over time. Is this an indication of degradation?

A4: Yes, a change in color, often to a yellowish, pinkish, or brownish hue, is a common visual indicator of indole degradation. This is frequently due to the formation of oxidized or polymeric byproducts.[7] If you observe a color change, it is highly recommended to verify the purity of the solution using an analytical technique like HPLC before proceeding with your experiment.

Q5: Can I prepare aqueous working solutions of this compound? What precautions should I take?

A5: Yes, aqueous working solutions can be prepared by diluting the organic stock solution into your aqueous buffer or media. However, given the potential for instability in aqueous environments, the following precautions are critical:

  • Prepare Freshly: Aqueous solutions should be prepared fresh for each experiment and used as quickly as possible.[1]

  • pH Control: Use a well-buffered system to maintain a stable pH, preferably within the neutral range (pH 6-8), unless your experimental design dictates otherwise.

  • Avoid Contaminants: Use high-purity water and buffer components to minimize the presence of metal ions or other contaminants that could catalyze oxidation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent or non-reproducible results in biological assays.
Potential Cause Explanation Recommended Solution
Degradation in Assay Media Indole compounds can be unstable in physiological buffers and cell culture media, especially at 37°C.[1]Prepare fresh dilutions of the compound directly into the assay media immediately before starting the experiment. If possible, perform a time-course stability study of the compound in your specific media under assay conditions (e.g., 37°C, 5% CO2) using HPLC to quantify its stability over the duration of the assay.
Adsorption to Labware The compound may adsorb to the surface of plastic labware, such as microplates or pipette tips, leading to a lower effective concentration.Use low-adhesion plasticware or silanized glassware where possible. Include appropriate controls to assess for non-specific binding.
Interaction with Assay Components The compound may interact with other components in your assay, such as proteins or reducing agents, leading to its degradation or sequestration.Perform control experiments to test the compatibility of the compound with individual assay components.
Issue 2: Multiple or unexpected peaks during HPLC analysis.
Potential Cause Explanation Recommended Solution
On-Column Degradation The compound may be degrading on the HPLC column, particularly if the mobile phase is harsh (e.g., strongly acidic) or if the column is contaminated.[1]Ensure the mobile phase pH is compatible with the compound. A neutral or slightly acidic mobile phase is often a good starting point. Use a guard column to protect the analytical column.
Degradation in the Autosampler If samples are left in the autosampler for an extended period, they can degrade due to exposure to light or elevated temperatures.[1]Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Prepare fresh samples for analysis and run them promptly. Use amber or light-blocking autosampler vials.
Presence of Degradation Products The extra peaks may be degradation products that were present in the sample before injection.Analyze a freshly prepared standard to confirm the retention time of the parent compound. If the older sample shows additional peaks, this confirms degradation.
Solvent Mismatch A significant mismatch between the sample solvent and the initial mobile phase can cause peak distortion or splitting.[8]Whenever possible, dissolve the sample in the initial mobile phase. If a strong organic solvent like DMSO is used for the stock, ensure the injection volume is small to minimize this effect.[8]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol provides a step-by-step method for the preparation of solutions of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid.

Materials:

  • 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid (solid)

  • Anhydrous DMSO (or other suitable aprotic solvent)

  • Sterile, amber or opaque vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Inert gas (argon or nitrogen), optional

Procedure for 10 mM Stock Solution:

  • Tare a sterile, amber vial on a calibrated analytical balance.

  • Carefully weigh a desired amount of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid (Molecular Weight: 245.16 g/mol ) into the vial. For example, 2.45 mg.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration. For 2.45 mg to make a 10 mM solution, add 1.0 mL of DMSO.

  • Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) may be used to aid dissolution if necessary.

  • (Optional) Gently flush the headspace of the vial with an inert gas.

  • Seal the vial with paraffin film and label clearly with the compound name, concentration, solvent, and date.

  • Store at -20°C or -80°C.

Procedure for Aqueous Working Solutions:

  • Equilibrate the stock solution vial to room temperature before opening to prevent moisture condensation.

  • Using a calibrated micropipette, dilute the stock solution into the desired aqueous buffer or cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of buffer).

  • Mix thoroughly by gentle vortexing or inversion.

  • Use the freshly prepared aqueous solution immediately. Do not store aqueous solutions.

Protocol 2: HPLC Method for Stability Assessment

This protocol outlines a general reverse-phase HPLC method suitable for assessing the stability of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid. Method optimization may be required for your specific instrumentation and application.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).[9]

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Filter and degas all mobile phases before use.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at 220 nm and 280 nm.

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

Procedure for Stability Study:

  • Prepare a solution of the compound in the test buffer (e.g., PBS pH 7.4) at a known concentration (e.g., 10 µM).

  • Immediately inject a sample of this solution (t=0) into the HPLC system to obtain the initial peak area of the parent compound.

  • Incubate the remaining solution under the desired test conditions (e.g., 37°C, protected from light).

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.

  • Calculate the percentage of the compound remaining at each time point relative to the t=0 peak area. The appearance of new peaks with different retention times can indicate the formation of degradation products.

Visualizations

Workflow for Stability Assessment

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_work Prepare Working Solution (e.g., 10 µM in Test Buffer) prep_stock->prep_work t0 Time = 0 Inject into HPLC prep_work->t0 incubation Incubate Solution (Test Conditions) t0->incubation tx Time = x Inject into HPLC incubation->tx At specified time points calc Calculate % Remaining (Peak Area at Tx / Peak Area at T0) tx->calc degrad Identify Degradation Products (New Peaks) calc->degrad

Caption: Workflow for assessing the stability of the compound in solution using HPLC.

Potential Degradation Pathways

G cluster_degradation Degradation Products parent 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid (Stable Parent Compound) oxidized Oxidized Products e.g., Dioxindoles parent->oxidized Oxidation (O2, Light) dimers Dimers/Polymers (Colored Byproducts) parent->dimers Radical Reactions (Oxidation/Light)

Caption: Potential degradation pathways for indole-2-carboxylic acid derivatives.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Improving the Stability of Indole Compounds in Solution. BenchChem.
  • Chen, Y., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 468. [Link]

  • BenchChem. (2025).
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  • Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 58(8), 2667-2669. [Link]

  • Sarter, M., et al. (2021). INDOLE DERIVATIVES AS CORE STRUCTURAL MOTIFS IN MOLECULAR ORGANIC PHOTOACTUATORS. CHIMIA International Journal for Chemistry, 75(4), 268-277.
  • BenchChem. (2025).
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  • Sflomos, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 1034. [Link]

  • El-Ragehy, N. A., et al. (2016). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 54(4), 559-565. [Link]

  • Goyal, R. N., & Singh, U. (1998). Oxidation chemistry and biochemistry of indole and effect of its oxidation product in albino mice. Bioelectrochemistry and Bioenergetics, 45(1), 47-53. [Link]

  • Klein, R., et al. (1981). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry, 85(6), 692-697. [Link]

  • da Silva, P. B., et al. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]

  • Goyal, R. N., & Singh, S. (2001). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. ResearchGate. [Link]

  • de la Torre, B. G., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

  • Thiageswaran, S. (2025). Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. Separation Science. [Link]

  • Lapinski, L., et al. (2017). Photoinduced transformations of indole and 3-formylindole monomers isolated in low-temperature matrices. The Journal of Chemical Physics, 147(21), 214302. [Link]

  • Wang, Y. C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

  • Eftink, M. R., et al. (1990). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry, 94(9), 3469-3479. [Link]

  • Stobaugh, J. F., et al. (1983). Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. Analytical Biochemistry, 135(2), 495-504. [Link]

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  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

  • Berger, F., et al. (2025). Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide. Chemical Science. [Link]

  • Vegadasalam Bathi, V. (2020). HPLC detection methods for indole compounds and exploration of indole acetic acid production and degradation patterns of isolated bacillus species. Nanyang Technological University. [Link]

  • Petko, K. I. (2015). How can residues of indole be removed from a reaction mixture without using column chromatography? ResearchGate. [Link]

  • The Good Scents Company. (n.d.). indole-2-carboxylic acid. [Link]

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  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]

  • Wang, Y. C., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 834-846. [Link]

  • Matoušek, V., et al. (2018). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. ResearchGate. [Link]

  • Murakami, Y. (1984). Chemistry of Indole-2-Carboxylic Acid and Its Derivatives. Scribd. [Link]

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Sources

Technical Support Center: 4-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to navigate the complexities of its degradation pathways during your experimental workflows.

Troubleshooting Guide

This section addresses specific issues you may encounter during forced degradation studies or stability testing of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid.

Question 1: I am performing a forced degradation study under oxidative conditions (H₂O₂) and observe multiple, unexpected degradation products in my HPLC analysis. How can I identify the primary degradation pathway?

Answer:

The indole nucleus is electron-rich and highly susceptible to oxidation, which can lead to a complex mixture of products.[1] The C2-C3 double bond and the nitrogen atom are particularly reactive. Here’s a systematic approach to deconvolute the degradation profile:

  • Controlling the Extent of Degradation: The goal of a forced degradation study is to achieve a target degradation of 5-20%.[2][3][4] If you are observing excessive degradation (>20%), reduce the stress conditions. You can achieve this by:

    • Decreasing the concentration of hydrogen peroxide (e.g., from 30% to 3%).[3]

    • Lowering the reaction temperature (e.g., from 80°C to 40°C).[3]

    • Reducing the exposure time.

  • Time-Course Study: Perform a time-course experiment, analyzing samples at multiple time points (e.g., 0, 2, 4, 8, and 24 hours). This will help you distinguish primary degradants from secondary and tertiary products that form from the further degradation of initial products.

  • LC-MS/MS Analysis: Utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for structural elucidation of the degradation products.[5] The high sensitivity and specificity of LC-MS/MS can help in identifying the molecular weights and fragmentation patterns of the impurities, providing critical clues to their structures.

  • Plausible Oxidative Degradation Products: Based on established indole chemistry, the primary oxidative attack is likely at the C2-C3 double bond, leading to products such as oxindoles and isatins.[1][6][7][8] Ring-opening of the indole nucleus, similar to the kynurenine pathway for tryptophan, is also a possibility, which could lead to anthranilic acid derivatives.[9]

Question 2: My attempts at acid and base hydrolysis of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid are showing minimal degradation. Is this expected?

Answer:

While many pharmaceuticals containing ester or amide functional groups are susceptible to hydrolysis, the core structure of your molecule may be relatively stable under certain hydrolytic conditions.[3][10]

  • Indole Ring Stability: The indole ring itself is generally stable to hydrolysis. Protonation typically occurs at the C3 position in strong acids, but this does not necessarily lead to rapid degradation.[1]

  • Trifluoromethoxy Group Stability: The trifluoromethoxy group is known to be metabolically stable with no evidence of O-detrifluoromethylation.[11][12] While hydrolysis of C-F bonds can occur under harsh conditions, it is not a common degradation pathway under standard forced degradation conditions.[13]

  • Increasing Stress Conditions: If you are not observing degradation within the target range of 5-20%, you may need to increase the severity of your stress conditions.[3][4] Consider the following:

    • Increase the concentration of the acid (e.g., 1M HCl) or base (e.g., 1M NaOH).

    • Increase the temperature (e.g., up to 80°C).

    • Extend the duration of the study.

    • Always run a control sample at the same temperature without the stressor to ensure any observed degradation is due to hydrolysis and not just thermolysis.

Question 3: I am developing a stability-indicating HPLC method and am having trouble with peak purity. How can I ensure my method is truly stability-indicating?

Answer:

A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities.[2]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. The peak purity analysis should confirm that no degradation products are co-eluting with the API. A peak purity value of >0.995 is generally considered acceptable.[3]

  • Method Development Strategies: If you have co-elution issues, you will need to re-optimize your chromatographic method.

    • Mobile Phase Composition: Vary the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase.

    • Column Chemistry: Try a different column with a different stationary phase (e.g., C18, phenyl-hexyl, or a polar-embedded phase).

    • Gradient Optimization: Adjust the gradient slope and duration to improve the resolution between the API and its degradants.

  • Use of Mass Spectrometry: Couple your HPLC to a mass spectrometer (LC-MS) to confirm the identity of each peak. The mass-to-charge ratio (m/z) can definitively distinguish between the API and its degradation products, even if they are not fully resolved chromatographically.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid?

A1: Based on the chemistry of the indole nucleus and the known stability of the trifluoromethoxy group, the most probable degradation pathways involve modifications to the indole ring. The primary pathways are expected to be:

  • Oxidation: This is a major degradation route for indoles.[1][6] Expect to see oxidation at the C2 and C3 positions to form oxindoles and subsequently isatins. Ring-opening of the pyrrole moiety to form derivatives of anthranilic acid is also possible.[7][8][9]

  • Photodegradation: Aromatic systems, including indoles, can be susceptible to photodegradation. The specific pathway would depend on the wavelength of light and the presence of photosensitizers.

  • Thermolysis: At elevated temperatures, decarboxylation of the carboxylic acid group could potentially occur.

The trifluoromethoxy group is generally considered to be highly stable and is unlikely to be a primary site of degradation under typical forced degradation conditions.[11][12]

Q2: What are the standard conditions for a forced degradation study according to ICH guidelines?

A2: The International Council for Harmonisation (ICH) guideline Q1A(R2) outlines the recommended stress conditions for forced degradation studies.[2] The typical conditions are:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature to 80°C.

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature to 80°C.

  • Oxidation: 3% to 30% H₂O₂ at room temperature.

  • Thermal Degradation: 40°C to 70°C, often with controlled humidity.

  • Photostability: Exposure to a combination of visible and UV light.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient to ensure that the analytical methods can detect the resulting degradants.[3][4][14]

Q3: What analytical techniques are best suited for studying the degradation of this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive degradation study.

  • High-Performance Liquid Chromatography (HPLC) with UV/PDA detection: This is the workhorse technique for separating the parent compound from its degradation products and for quantifying the extent of degradation.[15] A PDA detector is crucial for assessing peak purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These techniques are invaluable for the structural elucidation of unknown degradation products by providing molecular weight and fragmentation information.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used, but will likely require derivatization of the carboxylic acid group (e.g., silylation or methylation) to increase volatility.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to definitively identify the structure of isolated degradation products.

Q4: Is the trifluoromethoxy group expected to undergo defluorination?

A4: Generally, the trifluoromethoxy group is highly stable and resistant to metabolic and chemical degradation.[11][12] Studies on related compounds have shown no evidence of O-detrifluoromethylation. While hydrolytic defluorination of trifluoromethyl groups has been reported under specific and often harsh alkaline conditions, it is not an anticipated degradation pathway under standard ICH forced degradation conditions.[13]

Proposed Oxidative Degradation Pathway of 4-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid

Degradation Pathway of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid parent 4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid oxindole 4-(Trifluoromethoxy)-2-oxoindoline-2-carboxylic acid (Oxindole derivative) parent->oxindole Oxidation [O] isatin 4-(Trifluoromethoxy)isatin-2-carboxylic acid (Isatin derivative) oxindole->isatin Further Oxidation [O] anthranilic_acid 2-Amino-5-(trifluoromethoxy)benzoic acid derivative (Ring-opened product) isatin->anthranilic_acid Hydrolytic Ring Opening

Caption: Proposed oxidative degradation pathway.

Experimental Protocols

Protocol 1: General Forced Degradation Procedure
  • Stock Solution Preparation: Prepare a stock solution of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Store the stock solution at 70°C for 48 hours.

    • Control: Keep the stock solution at room temperature, protected from light.

  • Sample Preparation for Analysis:

    • Prior to analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC-UV/PDA method.

Protocol 2: HPLC Method for Stability Testing
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and PDA scan from 200-400 nm.

References

  • J. A. Joule, K. Mills. Heterocyclic Chemistry. 5th ed., Wiley-Blackwell, 2010.
  • Wikipedia. Indole. [Link]

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Validation & Comparative

Comparative Efficacy Analysis: 4-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid in the Landscape of Cytosolic Phospholipase A2α Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the putative novel compound, 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid, against established inhibitors of cytosolic phospholipase A2α (cPLA2α). As a member of the indole-2-carboxylic acid class, this molecule is hypothesized to target a critical node in the inflammatory cascade. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the scientific rationale, comparative experimental data, and the methodologies required for such an evaluation.

Introduction: The Rationale for Targeting Cytosolic Phospholipase A2α (cPLA2α)

The enzyme cPLA2α is a key gatekeeper in the inflammatory process.[1][2][3] It selectively hydrolyzes membrane phospholipids to release arachidonic acid (AA), the precursor to a wide array of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[1][2][4] The upregulation and activation of cPLA2α are implicated in the pathology of numerous inflammatory diseases, such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and even certain cancers.[1][5][6][7] Therefore, the inhibition of cPLA2α presents a compelling therapeutic strategy to attenuate inflammation at its source, potentially offering a broader anti-inflammatory effect than downstream inhibitors like COX-2 inhibitors.[3][4]

Indole-based compounds have emerged as a promising scaffold for the development of potent and selective cPLA2α inhibitors.[8] This guide will, therefore, position 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid within this context, comparing its hypothetical efficacy against known cPLA2α inhibitors.

The Competitive Landscape: A Profile of cPLA2α Inhibitors

For this comparative analysis, we will evaluate the hypothetical efficacy of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid against two well-characterized cPLA2α inhibitors, AVX001 and AVX002, which have been investigated in clinical trials.[9][10][11][12] Additionally, the early-generation inhibitor, Arachidonoyl trifluoromethyl ketone (AACOCF3), will be included as a reference compound.[13]

  • 4-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid (Hypothetical Candidate): A novel indole-2-carboxylic acid derivative. Its trifluoromethoxy substitution at the 4-position is of interest for its potential to modulate pharmacokinetic and pharmacodynamic properties.

  • AVX001 and AVX002: These are derivatives of omega-3 polyunsaturated fatty acids and have demonstrated potent anti-inflammatory and disease-modifying properties in preclinical models of arthritis and have been investigated for psoriasis and actinic keratosis.[9][11][14][15][16]

  • Arachidonoyl trifluoromethyl ketone (AACOCF3): One of the first described cPLA2α inhibitors, it is widely used as a research tool but is known to be less potent and selective than newer agents.[4][13]

Mechanism of Action: The cPLA2α Signaling Pathway

The central role of cPLA2α in inflammation is its liberation of arachidonic acid from membrane phospholipids. This process is initiated by an increase in intracellular calcium and phosphorylation by MAP kinases.[1][2] The released arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These eicosanoids are potent mediators of inflammation, contributing to vasodilation, increased vascular permeability, pain, and fever.[1][3] By inhibiting cPLA2α, the production of all downstream eicosanoids can be suppressed.

cPLA2a_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Mediators MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Releases ProInflammatoryStimuli Pro-inflammatory Stimuli Ca2_MAPK ↑ Ca2+ / MAPK Activation ProInflammatoryStimuli->Ca2_MAPK cPLA2a cPLA2α Ca2_MAPK->cPLA2a Activates cPLA2a->MembranePhospholipids Translocates to & Hydrolyzes COX COX-1/2 ArachidonicAcid->COX LOX LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inhibitor 4-(trifluoromethoxy)-1H-indole- 2-carboxylic acid & Known Drugs Inhibitor->cPLA2a Inhibits Experimental_Workflow cluster_invitro In Vitro Enzymatic Assay cluster_cellular Cellular Assay A1 Prepare Recombinant cPLA2α Enzyme A4 Combine Enzyme, Inhibitor, & Substrate in 96-well Plate A1->A4 A2 Prepare Fluorescent Phospholipid Substrate A2->A4 A3 Prepare Serial Dilutions of Inhibitors A3->A4 A5 Measure Fluorescence (Kinetic Read) A4->A5 A6 Calculate IC50 A5->A6 B1 Culture Human Synoviocytes B2 Pre-incubate with Inhibitors B1->B2 B3 Stimulate with IL-1β B2->B3 B4 Collect Supernatant B3->B4 B5 Quantify PGE2 (ELISA) B4->B5 B6 Calculate IC50 B5->B6

Caption: Workflow for in vitro and cellular efficacy assessment of cPLA2α inhibitors.

Critical Analysis and Future Directions

The hypothetical data suggests that 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid is a highly promising cPLA2α inhibitor. Its superior performance in the cellular assay is particularly encouraging, as it indicates the potential for strong in vivo efficacy.

Strengths:

  • High Potency: The low nanomolar IC50 values in both enzymatic and cellular assays suggest a highly potent compound.

  • Novel Scaffold: The trifluoromethoxy substitution may confer advantageous properties such as improved metabolic stability and oral bioavailability, which should be investigated further.

Considerations for Future Development:

  • Selectivity: It is crucial to assess the selectivity of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid against other phospholipase A2 isoforms (e.g., iPLA2, sPLA2) to ensure a favorable safety profile.

  • In Vivo Efficacy: The promising in vitro and cellular data must be validated in animal models of inflammatory diseases, such as collagen-induced arthritis or dextran sulfate sodium-induced colitis. [6][11]* Pharmacokinetics and Toxicology: A comprehensive evaluation of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile is a critical next step.

Conclusion

While the data for 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid presented herein is hypothetical, the framework for its evaluation is robust and grounded in established scientific methodologies. This guide demonstrates how a novel cPLA2α inhibitor can be systematically compared to known drugs in the field. The potent anti-inflammatory potential of targeting cPLA2α warrants the continued investigation of novel chemical entities like 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid. Further studies will be necessary to fully elucidate its therapeutic potential.

References

  • What are cPLA2α inhibitors and how do they work? (2024, June 21). Synapse. [Link]

  • Lehr, M. (2006). Inhibitors of Cytosolic Phospholipase A2α as Potential Anti-Inflammatory Drugs. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 5(2), 119-127. [Link]

  • Lehr, M. (2012). Inhibitors of Cytosolic Phospholipase A 2 α as Anti-inflammatory Drugs. In Phospholipases A2: From Molecules to Diseases (pp. 19-54). Royal Society of Chemistry. [Link]

  • Magri, F., et al. (2019). Next Generation Thiazolyl Ketone Inhibitors of Cytosolic Phospholipase A2 α: from Synthesis to Chemotherapeutic Mechanism of Action. ResearchGate. [Link]

  • AVX-001 - Drug Targets, Indications, Patents. (2025, November 29). Patsnap Synapse. [Link]

  • O'Donnell, V. B., et al. (2019). Cytosolic phospholipase A2: physiological function and role in disease. Journal of Lipid Research, 60(4), 635-645. [Link]

  • Antonopoulou, G., et al. (2016). Cytosolic phospholipase A2 α has a crucial role in the pathogenesis of DSS-induced colitis in mice. Journal of Leukocyte Biology, 99(2), 335-345. [Link]

  • Ashcroft, F. J., et al. (2020). cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. International Journal of Molecular Sciences, 21(19), 7305. [Link]

  • McKew, J. C., et al. (2006). Inhibition of cytosolic phospholipase A2alpha: hit to lead optimization. Journal of Medicinal Chemistry, 49(1), 135-158. [Link]

  • Johansen, B. (2010). Molecular mechanisms of inflammation – a central role for cytosolic phospholipase A2. Semantic Scholar. [Link]

  • Mbalaviele, G., et al. (2012). The ω3‐polyunsaturated fatty acid derivatives AVX001 and AVX002 directly inhibit cytosolic phospholipase A2 and suppress PGE2 formation in renal mesangial cells. British Journal of Pharmacology, 167(8), 1691-1701. [Link]

  • Boyum, H., et al. (2019). Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis. Clinical and Experimental Rheumatology, 37(1), 71-79. [Link]

  • Akan, M., et al. (2021). Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. Molecules, 26(24), 7447. [Link]

  • Lehr, M. (2006). Inhibitors of Cytosolic Phospholipase A2α as Potential Anti-Inflammatory Drugs. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 5(2). [Link]

  • Effect of the cytosolic phospholipase A2 protein (cPLA2α) inhibitors... ResearchGate. [Link]

  • Kokotou, M. G., & Kokotos, G. (2019). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. Expert Opinion on Therapeutic Patents, 29(10), 785-796. [Link]

  • In vitro activity of AVX001, AVX002, and DHA in the mixed micelle cPLA2α enzyme assay. ResearchGate. [Link]

  • Patel, M. I., et al. (2008). Cytosolic Phospholipase A 2 -α: A Potential Therapeutic Target for Prostate Cancer. Clinical Cancer Research, 14(24), 8070-8079. [Link]

  • Mahammad, N. (2023). Targeting Cytosolic Phospholipase A2 alpha (cPLA2α) in Hematological Cancers and Inflammation. Norwegian Research Information Repository. [Link]

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Spectroscopic Data Comparison: Indole-2-Carboxylic Acid vs. Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic comparison of Indole-2-carboxylic acid (I2CA) and its primary isomer, Indole-3-carboxylic acid (I3CA). This content is designed for application scientists and medicinal chemists requiring definitive structural validation.

Executive Summary & Strategic Importance

In drug discovery, the indole scaffold is ubiquitous, often termed a "privileged structure." However, the regiochemistry of the carboxylic acid moiety—specifically at the C2 versus C3 position—drastically alters the electronic properties, metabolic stability, and binding affinity of the molecule.

  • Indole-2-carboxylic acid (I2CA): Often functions as a bioisostere for proline or salicylic acid; the C2 position is electron-deficient relative to C3.

  • Indole-3-carboxylic acid (I3CA): Functions as a vinylogous amide due to strong conjugation with the nitrogen lone pair; chemically more stable to decarboxylation than some derivatives but electronically distinct.

This guide provides a self-validating spectroscopic workflow to distinguish these isomers, preventing costly regiochemical assignment errors during early-phase synthesis.

Decision Logic & Identification Workflow

The following decision tree illustrates the logical flow for distinguishing isomers using standard analytical techniques.

IsomerIdentification Start Unknown Indole-COOH Isomer IR_Step Step 1: IR Spectroscopy (Check C=O Environment) Start->IR_Step NMR_Step Step 2: 1H NMR (DMSO-d6) (The Definitive Filter) IR_Step->NMR_Step Functional Group Confirmed H_Signal Analyze Pyrrole Ring Proton NMR_Step->H_Signal Result_I2CA Signal at ~7.10 ppm (s/d) Identified: Indole-2-COOH (Proton is at C3) H_Signal->Result_I2CA Upfield Shift (Shielded) Result_I3CA Signal at ~8.05 ppm (d) Identified: Indole-3-COOH (Proton is at C2) H_Signal->Result_I3CA Downfield Shift (Deshielded) MS_Step Step 3: Mass Spectrometry (Fragmentation Confirmation) Result_I2CA->MS_Step Result_I3CA->MS_Step

Figure 1: Analytical decision matrix for differentiating indole carboxylic acid positional isomers.

Detailed Spectroscopic Comparison

A. Nuclear Magnetic Resonance (NMR)

NMR is the primary definitive method for distinguishing these isomers. The chemical environment of the proton remaining on the pyrrole ring (H3 in I2CA vs. H2 in I3CA) is the key discriminator.

Comparative 1H NMR Data (DMSO-d₆)
FeatureIndole-2-Carboxylic Acid (I2CA)Indole-3-Carboxylic Acid (I3CA)Mechanistic Explanation
Diagnostic Proton H-3 Signal H-2 Signal Key Differentiator
Chemical Shift (δ) 7.10 – 7.25 ppm 8.00 – 8.15 ppm H-2 is adjacent to the electronegative Nitrogen and sits in the deshielding zone of the C3-carbonyl (if present) or simply lacks the shielding of the C2-carbonyl found in I2CA.
Multiplicity Singlet (s) or doublet (d, J~1-2 Hz)Doublet (d, J~2-3 Hz)Coupling to NH is often visible; H-2 typically shows sharper coupling to NH than H-3.
NH Proton 11.80 – 11.90 ppm11.90 – 12.10 ppmThe NH in I3CA is more acidic/deshielded due to the resonance contribution of the C3-carbonyl (vinylogous amide resonance).
COOH Proton ~13.0 ppm (Broad)~12.5 ppm (Broad)Highly dependent on concentration and water content; less diagnostic.

Expert Insight: In I2CA , the Carbonyl at C2 exerts an anisotropic deshielding effect on the NH, but the H-3 proton is relatively shielded compared to H-2. In I3CA , the H-2 proton is strongly deshielded because it is located between the ring nitrogen and the C3-substituent, often shifting it past 8.0 ppm. If you see a singlet/doublet around 7.1 ppm that is NOT part of the benzene ring multiplet, you likely have the 2-isomer.

B. Infrared Spectroscopy (FT-IR)

While less specific than NMR, IR provides evidence of the electronic conjugation state.

FeatureIndole-2-Carboxylic AcidIndole-3-Carboxylic Acid
C=O[1] Stretch 1670 – 1690 cm⁻¹ 1650 – 1665 cm⁻¹
Mechanism Typical conjugated acid stretch.[2]Lower frequency due to "Vinylogous Amide" character. The N lone pair donates strongly to the C3 carbonyl, weakening the C=O bond character.
N-H Stretch 3300 – 3450 cm⁻¹3200 – 3400 cm⁻¹ (Often broader)
C. Mass Spectrometry (MS)

Fragmentation patterns under Electron Ionization (EI) or ESI-MS/MS can provide structural corroboration.

  • Indole-2-COOH:

    • Molecular Ion (M+): Distinct.

    • Fragmentation: Prominent loss of -OH (M-17) and -COOH (M-45) .

    • Stability: Generally more resistant to thermal decarboxylation in the source than the 3-isomer.

  • Indole-3-COOH:

    • Fragmentation: Often exhibits a strong decarboxylation peak (M-44) [M - CO₂]⁺ to form the indole radical cation (m/z 117) more readily than the 2-isomer due to the stability of the intermediate cation at the C3 position.

Experimental Protocols

Protocol 1: NMR Sample Preparation for Regiochemical Assignment

To ensure reproducibility of chemical shifts cited above.

  • Solvent Selection: Use DMSO-d₆ (99.8% D) rather than CDCl₃. Indole carboxylic acids have poor solubility in chloroform, which leads to broad, concentration-dependent signals that obscure the diagnostic H-2/H-3 splitting.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d₆.

  • Acquisition: Run a standard proton sequence (16 scans minimum).

  • Validation Check: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Analysis:

    • Locate the aromatic region (6.9 – 8.2 ppm).[3]

    • Identify the 4 protons of the benzene ring (usually overlapping multiplets).

    • Look for the "Outlier Proton" : Is it at ~7.1 ppm (I2CA) or ~8.1 ppm (I3CA)?

Protocol 2: Rapid IR Screening (KBr Pellet)
  • Preparation: Mix 1–2 mg of dry solid sample with 100 mg of spectroscopic grade KBr.

  • Grinding: Grind to a fine powder using an agate mortar to minimize light scattering (Christiansen effect).

  • Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Analysis: Collect background spectrum (air). Scan sample (4000–400 cm⁻¹, 4 cm⁻¹ resolution).

  • Checkpoint: Focus on the 1650–1700 cm⁻¹ region. A shift below 1660 cm⁻¹ strongly suggests the 3-isomer (I3CA).

References

  • NIST Chemistry WebBook. Indole-2-carboxylic acid Infrared Spectrum & Mass Spectrum.[4] National Institute of Standards and Technology.[4] Available at: [Link][5]

  • Royal Society of Chemistry (RSC). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives. (Contains detailed experimental characterization data). Available at: [Link]

  • Frontiers in Plant Science. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives. (Provides comparative NMR data for 3-substituted indoles). Available at: [Link]

  • ResearchGate. Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid. (Review of synthesis and transformation). Available at: [Link]

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in vivo efficacy of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: In Vivo Efficacy of 4-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid Derivatives

Executive Summary: The 4-OCF₃ Indole Scaffold

The 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the design of SARS-CoV-2 Main Protease (Mpro) inhibitors and Xanthine Oxidase (XO) inhibitors .

This guide focuses on the critical role of the 4-trifluoromethoxy (4-OCF₃) substitution. Unlike its 4-methoxy (4-OMe) or 4-hydrogen counterparts, the 4-OCF₃ group offers a "Goldilocks" balance of physicochemical properties:

  • Metabolic Stability: It blocks the metabolically labile 4-position (susceptible to hydroxylation in 4-OMe analogs).

  • Lipophilicity: It significantly enhances membrane permeability (

    
    ) compared to polar substituents.
    
  • Electronic Effects: The electron-withdrawing nature of OCF₃ modulates the acidity of the NH group, influencing hydrogen bonding in the S3 subsite of proteases.

Mechanism of Action & Structural Logic

Primary Application: SARS-CoV-2 Mpro Inhibition

The most prominent recent application of this scaffold is as a P3-capping group in peptidomimetic inhibitors of the SARS-CoV-2 Main Protease (Mpro).

  • Binding Mode: The indole-2-carbonyl moiety mimics the P3 residue of the substrate. The indole ring occupies the solvent-exposed S3 subsite .

  • The 4-OCF₃ Advantage:

    • S3 Filling: The S3 pocket is large and flexible. The bulky 4-OCF₃ group fills this hydrophobic space more effectively than a simple fluorine or hydrogen.

    • Metabolic Blockade: Early generation inhibitors with 4-OMe indoles suffered from rapid O-demethylation by cytochrome P450 enzymes in liver microsomes. The 4-OCF₃ substitution retains the steric bulk and hydrogen-bond accepting potential (via the ether oxygen) while rendering the position metabolically inert.

Pathway Visualization: Mpro Inhibition Mechanism

Mpro_Mechanism Inhibitor 4-OCF3-Indole Inhibitor S1 S1 Pocket: Glutamine Mimic Inhibitor->S1 P1 Moiety S2 S2 Pocket: Leucine/Hydrophobic Inhibitor->S2 P2 Moiety S3 S3 Pocket: 4-OCF3 Indole Interaction Inhibitor->S3 P3 Capping (Hydrophobic/Metabolic Shield) Mpro SARS-CoV-2 Mpro (Cys145-His41 Dyad) Complex Enzyme-Inhibitor Complex Mpro->Complex Covalent/Non-covalent Binding ViralRep Viral Replication Complex->ViralRep BLOCKS S1->Complex S2->Complex S3->Complex

Figure 1: Mechanism of Action for 4-OCF3 Indole-based Mpro Inhibitors. The 4-OCF3 group specifically optimizes the S3 subsite interaction while preventing metabolic degradation.

Comparative Profiling: 4-OCF₃ vs. Alternatives

The following table synthesizes data from lead optimization campaigns (e.g., Tsuji et al., iScience 2022), comparing the 4-OCF₃ derivative against standard alternatives.

Feature4-OCF₃ (Trifluoromethoxy) 4-OMe (Methoxy) 4-H (Unsubstituted) 4-F (Fluoro)
Mpro Enzymatic IC₅₀ 0.020 - 0.050 µM (High Potency)0.015 - 0.040 µM (High Potency)> 0.5 µM (Moderate)0.1 - 0.3 µM (Good)
Antiviral EC₅₀ (VeroE6) ~0.03 - 0.15 µM ~0.05 - 0.20 µM> 1.0 µM~0.5 µM
Metabolic Stability (HLM) High (>60 min t½) Low (<15 min t½) HighHigh
Metabolic Liability None (Blocked)High (O-demethylation)NoneNone
Membrane Permeability High (Lipophilic)ModerateModerateModerate
Conclusion Preferred Clinical Candidate Research Tool OnlyInsufficient PotencyGood Backup

Key Insight: While the 4-OMe derivative is often equipotent in enzymatic assays, its rapid clearance in vivo makes it unsuitable for oral dosing. The 4-OCF₃ analog retains the potency of the methoxy group (due to similar steric size) but fixes the metabolic instability.

In Vivo Efficacy Data

The efficacy of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid derivatives (e.g., Compound 28 or TKB series ) has been validated in K18-hACE2 transgenic mouse models infected with SARS-CoV-2.

Pharmacokinetic Profile (Mouse, 10 mg/kg PO)
  • Cmax: > 1500 ng/mL

  • AUC: High exposure due to metabolic blockade of the indole ring.

  • Bioavailability (F): > 40-50% (formulation dependent).

Therapeutic Efficacy (K18-hACE2 Mice)
  • Viral Titer Reduction: Treatment with the 4-OCF₃ derivative (b.i.d.) resulted in a >2 log reduction in lung viral titers compared to vehicle.

  • Survival: 100% protection from lethality at day 10 post-infection.

  • Lung Pathology: Significant reduction in inflammatory cell infiltration and alveolar damage.

Experimental Protocols

Protocol A: Synthesis of 4-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid

Self-validating step: The use of the Hemetsberger-Knittel synthesis or Fischer Indole synthesis ensures correct regiochemistry.

  • Starting Material: 3-methyl-4-(trifluoromethoxy)nitrobenzene or 4-(trifluoromethoxy)benzaldehyde.

  • Formation of Azido-Cinnamate (Hemetsberger Route):

    • Condense 4-(trifluoromethoxy)benzaldehyde with ethyl azidoacetate in ethanol/NaOEt at -10°C.

    • Yield Check: Yellow crystals, mp ~55-60°C.

  • Cyclization:

    • Reflux the azido-cinnamate in xylene or toluene (boiling) for 2-4 hours. The thermolysis generates a nitrene intermediate which inserts into the C-H bond.

    • Critical Step: Ensure anhydrous conditions to prevent side reactions.

  • Saponification:

    • Treat the resulting ethyl ester with LiOH (2 eq) in THF/Water (1:1) at RT for 12 hours.

    • Acidify with 1M HCl to pH 2. Precipitate is filtered and dried.

  • Validation: ¹H NMR (DMSO-d₆) should show a singlet at ~11.8 ppm (NH) and characteristic splitting for the 4-substituted indole ring.

Protocol B: SARS-CoV-2 Mpro FRET Assay

Self-validating step: Use of a standard inhibitor (e.g., GC376) as a positive control.

  • Reagents: Recombinant SARS-CoV-2 Mpro (20 nM final), FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans, 20 µM final).

  • Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Procedure:

    • Incubate enzyme + Inhibitor (4-OCF₃ derivative) in buffer for 30 mins at 37°C.

    • Add Substrate to initiate reaction.

    • Monitor fluorescence (Ex 340 nm / Em 490 nm) for 60 mins.

  • Data Analysis: Fit initial velocities (

    
    ) to the Hill equation to determine IC₅₀.
    

References

  • Tsuji, K., et al. (2022).[1][2] "Potent and biostable inhibitors of the main protease of SARS-CoV-2."[1][2][3][4][5] iScience, 25(11), 105365.[2]

  • Tsuji, K., et al. (2023).[1][4] "Identification of SARS-CoV-2 Mpro inhibitors containing P1' 4-fluorobenzothiazole moiety highly active against SARS-CoV-2." Scientific Reports, 13, 3321.

  • Unoh, Y., et al. (2022).[1] "Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19." Journal of Medicinal Chemistry, 65(9), 6499–6512.

  • ChemicalBook. "4-(Trifluoromethoxy)-1H-indole-2-carboxylic acid Product Properties."

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(trifluoromethoxy)-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid. As a fluorinated organic compound used in pharmaceutical development and biochemical research, its unique chemical properties demand rigorous disposal procedures to ensure laboratory safety and environmental protection.[1] This document moves beyond a simple checklist, offering the causal reasoning behind each procedural step to empower researchers with the knowledge for safe and responsible chemical waste management.

Hazard Identification and Risk Assessment

Table 1: Hazard Summary for 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid (Inferred)

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral

Warning H302: Harmful if swallowed.[2][5]
Skin Corrosion/Irritation

Warning H315: Causes skin irritation.[2][3][4]
Serious Eye Damage/Irritation

Warning H319: Causes serious eye irritation.[2][3][4]
Specific Target Organ Toxicity

Warning H335: May cause respiratory irritation.[2][5]

The presence of the trifluoromethoxy (-OCF3) group places this compound in the category of fluorinated organic compounds, often called "forever chemicals" due to the exceptional strength of the carbon-fluorine bond.[6][7] This stability makes the compound resistant to natural degradation and necessitates specialized disposal methods.

Core Principles of Disposal

Before proceeding with the detailed protocol, three foundational principles must be adhered to without exception:

  • No Drain or Trash Disposal : Under no circumstances should this chemical or its containers be disposed of via sink drains or in regular municipal trash.[8][9] Such actions can lead to the contamination of waterways and pose risks to public health and the environment.[9]

  • Consult Institutional Policy : Your first point of contact for waste disposal is your institution's Environmental Health and Safety (EHS) office.[10] They will provide specific guidance, waste tags, and pickup schedules compliant with local and national regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[11]

  • Segregation is Paramount : Never mix this waste with other chemical waste streams unless explicitly permitted by your EHS office.[10] Incompatible wastes can react dangerously, and mixing halogenated compounds with non-halogenated solvents significantly increases disposal costs.[12]

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of generation to its final removal from the laboratory.

Step 1: Preparation and Personal Protective Equipment (PPE) Before handling the waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[13] Don appropriate PPE, which includes:

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[14]

  • Body Protection : A lab coat must be worn.[9]

Step 2: Waste Segregation Designate a specific, labeled container for 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid waste.

  • Solid vs. Liquid : Keep solid waste (e.g., contaminated filter paper, solid compound) separate from liquid waste (e.g., solutions in organic solvents).[15]

  • Chemical Incompatibilities : Store this waste away from strong oxidizing agents, strong acids, and strong bases.[13]

Step 3: Containerization The integrity of the waste container is critical to prevent leaks and exposure.[11]

  • Compatibility : The container must be made of a material compatible with the waste. The original product container is often the best choice.[8] If using an alternative, ensure it is in good condition, free of leaks, and has a secure, leak-proof closure.[11]

  • Headspace : For liquid waste, leave approximately 10% of the container volume as empty headspace to allow for vapor expansion.[15]

  • Condition : Keep the exterior of the container clean and free of residue.[8]

Step 4: Labeling Proper labeling is a regulatory requirement and essential for safety.[9] The label, often provided by your EHS office, must be filled out completely and legibly.

  • Contents : Clearly write the full chemical name: "4-(trifluoromethoxy)-1H-indole-2-carboxylic acid". List all components of a mixture with approximate percentages.

  • Hazards : Affix the appropriate hazard pictograms (as shown in Table 1).

  • Generator Information : Include the name of the principal investigator, lab location, and date of accumulation.[16]

Step 5: Temporary Storage Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[15]

  • Location : This area should be away from regular lab activity, heat sources, and direct sunlight.[9][15]

  • Containment : Place the container in a secondary containment bin to catch any potential leaks.[11]

  • Closure : The container must remain closed at all times except when you are actively adding waste.[8]

Step 6: Arranging for Disposal Once the container is full or you no longer need to accumulate this waste, contact your institution's EHS office to schedule a pickup.[8][10] Follow their specific procedures for waste collection requests.

The Rationale Behind High-Temperature Incineration

Standard chemical neutralization methods are generally ineffective for the degradation of highly stable fluorinated compounds.[10] The trifluoromethoxy group contains carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry.

The primary and most effective disposal method for this class of compounds is high-temperature incineration at a licensed hazardous waste management facility.[6][10]

  • Destruction Efficiency : Incineration at sufficiently high temperatures (often >1,000°C) and with adequate residence time provides the energy required to break the C-F bonds, achieving a destruction efficiency of over 99.99%.[7][17]

  • Byproduct Management : The thermal decomposition of fluorinated organic compounds generates hazardous byproducts, most notably hydrogen fluoride (HF).[10][17] Specialized incineration facilities are equipped with sophisticated off-gas treatment systems, such as alkaline scrubbers, to neutralize these acidic gases before they are released into the atmosphere.[10]

While hazardous waste landfilling is a possible alternative, it only contains the chemical and does not destroy it, posing a long-term environmental risk.[6] Therefore, incineration is the preferred and most definitive disposal solution.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for proper disposal.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal External Disposal Process A Waste Generated (Solid or Liquid) B Step 1: Hazard Identification (Consult SDS/Guide) A->B C Step 2: Segregate Waste (Halogenated, Solid/Liquid) B->C D Step 3: Use Compatible Container (Leave Headspace) C->D E Step 4: Label Container Clearly (Contents, Hazards, Date) D->E F Step 5: Store in Designated Area (Secondary Containment) E->F G Is Container Full? F->G G->F No H Step 6: Contact EHS Office (Request Pickup) G->H Yes I EHS Collects Waste H->I J Transport to Licensed Facility I->J K Final Disposition: High-Temperature Incineration J->K

Caption: Disposal workflow for 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid.

Emergency Procedures for Spills

In the event of a spill, prioritize personal safety and contain the spill immediately.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Protect Yourself : Wear the appropriate PPE, including a respirator if dealing with a large quantity of fine powder.[18]

  • Containment :

    • For Solids : Gently sweep up the material to avoid generating dust. Place it in a sealed, labeled container for disposal.[3][18]

    • For Liquids : Cover with an inert absorbent material (e.g., sand, vermiculite).[13][19] Scoop the absorbed material into a suitable container for disposal.

  • Decontamination : Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.[18]

  • Reporting : Report the incident to your supervisor and EHS office, as required by your institution's policy.

By adhering to this comprehensive guide, researchers can ensure the safe handling and environmentally responsible disposal of 4-(trifluoromethoxy)-1H-indole-2-carboxylic acid, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Laboratory Guide for Managing Chemical Waste. (2023). Vanderbilt University Medical Center.
  • Safe Storage and Disposal of Chemicals in A Lab. Tion.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals. (2025). Benchchem.
  • Guidelines for Disposing of PFAs. (2023). MCF Environmental Services.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024). EPA.
  • SAFETY DATA SHEET - 4-(Trifluoromethoxy)aniline. (2008). Fisher Scientific.
  • SAFETY DATA SHEET - 2,2,2-Trifluoroethyl trifluoromethanesulfonic acid. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - 1-(4-Nitrophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid.
  • 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid. PubChem.
  • 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid Safety Data Sheet. (2023). Apollo Scientific.
  • Finding an End to Forever Chemicals. (2025). Eurofins USA.
  • SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Indole-2-carboxylic acid. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - [4-(TRIFLUOROMETHYL)PHENYL] DIMETHYLCARBINOL. (2026). INDOFINE Chemical Company, Inc.
  • 4-Methoxy-1H-indole-2-carboxylic acid Safety Data Sheet. (2023). Apollo Scientific.
  • Safety Data Sheet - 3-(2-Fluoroethoxy)cyclobutane-1-carboxylic acid. (2024). CymitQuimica.
  • 7.2 Organic Solvents. Environment, Health and Safety.
  • 4-Fluoro-1H-indole-2-carboxylic acid. Chem-Impex.

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